Product packaging for 6-bromobenzo[d]isothiazol-3(2H)-one(Cat. No.:CAS No. 1427079-44-4)

6-bromobenzo[d]isothiazol-3(2H)-one

Cat. No.: B2439440
CAS No.: 1427079-44-4
M. Wt: 230.08
InChI Key: NPBXGVBQTLWACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-bromobenzo[d]isothiazol-3(2H)-one is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNOS B2439440 6-bromobenzo[d]isothiazol-3(2H)-one CAS No. 1427079-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXGVBQTLWACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-bromobenzo[d]isothiazol-3(2H)-one is limited in publicly available literature. The information presented herein is a combination of data for the parent compound, benzo[d]isothiazol-3(2H)-one, and established synthetic methodologies for this class of compounds. All estimated data and proposed protocols should be verified through experimental work.

Introduction

This compound is a halogenated derivative of the benzo[d]isothiazol-3(2H)-one core structure. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. The introduction of a bromine atom at the 6-position is anticipated to modulate the compound's physicochemical properties and biological activity, making it a valuable subject for further investigation. This guide provides a summary of its known and predicted chemical properties, proposed synthetic routes, and potential areas of application.

Chemical Properties

Table 1: Physicochemical Properties of Benzo[d]isothiazol-3(2H)-one

PropertyValueSource
IUPAC Name 1,2-benzisothiazol-3(2H)-onePubChem
CAS Number 2634-33-5Sigma-Aldrich
Molecular Formula C₇H₅NOSPubChem[1]
Molecular Weight 151.19 g/mol PubChem[1]
Melting Point 154-158 °CSigma-Aldrich
Boiling Point 327.6 °C (estimated)PubChem[1]
Solubility Soluble in dichloromethane, dimethyl sulfoxide, methanol.ChemicalBook[2]
Appearance White to light yellow solidSigma-Aldrich

Table 2: Physicochemical Properties of this compound 1,1-dioxide

PropertyValueSource
IUPAC Name 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxideSigma-Aldrich
CAS Number 62473-92-1Sigma-Aldrich
Molecular Formula C₇H₄BrNO₃SSigma-Aldrich
Molecular Weight 262.08 g/mol Sigma-Aldrich
Melting Point Not available
Boiling Point Not available
Solubility Not available
Appearance SolidCymitQuimica

Spectroscopic Data (Estimated)

Specific spectral data for this compound is not available. The following are predicted characteristics based on the known spectra of benzo[d]isothiazol-3(2H)-one.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The bromine atom at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons compared to the parent compound.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carbonyl carbon. The carbon atom attached to the bromine will show a characteristic shift.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a characteristic carbonyl (C=O) stretching frequency, likely in the range of 1650-1700 cm⁻¹, and bands corresponding to the aromatic C-H and C=C bonds.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols: Proposed Synthesis

While a specific protocol for this compound is not documented, a plausible synthetic route can be derived from general methods for the synthesis of benzo[d]isothiazol-3(2H)-ones. A common and effective method involves the intramolecular cyclization of a 2-mercaptobenzamide derivative.

Proposed Synthesis of this compound:

This proposed synthesis involves two main steps: the amidation of 5-bromo-2-mercaptobenzoic acid and the subsequent oxidative cyclization of the resulting benzamide.

Step 1: Synthesis of 5-bromo-2-mercaptobenzamide

  • Starting Material: 5-bromo-2-mercaptobenzoic acid.

  • Reagents: Thionyl chloride (SOCl₂) or a similar activating agent, and a source of ammonia (e.g., ammonium hydroxide or gaseous ammonia).

  • Procedure:

    • Convert 5-bromo-2-mercaptobenzoic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride under reflux.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in a suitable aprotic solvent (e.g., THF or dichloromethane).

    • Slowly add a concentrated solution of ammonium hydroxide at a low temperature (e.g., 0 °C) with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-mercaptobenzamide.

Step 2: Oxidative Cyclization to this compound

  • Starting Material: 5-bromo-2-mercaptobenzamide.

  • Reagents: An oxidizing agent. A variety of reagents can be used, including copper(I) salts with oxygen, or electrochemical methods as described in recent literature.[3]

  • Procedure (using a Copper(I) catalyst):

    • Dissolve 5-bromo-2-mercaptobenzamide in a suitable solvent such as DMF.

    • Add a catalytic amount of a copper(I) salt (e.g., CuI).

    • Heat the reaction mixture to a moderate temperature (e.g., 70-100 °C) under an oxygen atmosphere (e.g., by bubbling oxygen through the solution or using an oxygen balloon).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Oxidative Cyclization Start 5-bromo-2-mercaptobenzoic acid Activate Activation (e.g., SOCl₂) Start->Activate Ammonolysis Ammonolysis (e.g., NH₄OH) Activate->Ammonolysis Purify1 Purification Ammonolysis->Purify1 Intermediate 5-bromo-2-mercaptobenzamide Purify1->Intermediate Oxidation Oxidative Cyclization (e.g., Cu(I)/O₂ or Electrochemical) Intermediate->Oxidation Purify2 Purification Oxidation->Purify2 Product This compound Purify2->Product

Caption: Proposed two-step synthesis of this compound.

Diagram 2: Potential Research Applications

G Potential Research Applications for this compound cluster_0 Drug Discovery & Development cluster_1 Materials Science cluster_2 Chemical Synthesis Core This compound (Core Scaffold) Antimicrobial Antimicrobial Agent Development Core->Antimicrobial Anticancer Anticancer Drug Synthesis Core->Anticancer EnzymeInhibitor Enzyme Inhibitor Design Core->EnzymeInhibitor Biocide Biocidal Material Formulation Core->Biocide Polymer Functional Polymer Synthesis Core->Polymer BuildingBlock Building Block for Complex Molecules Core->BuildingBlock

Caption: Potential research avenues for this compound.

Conclusion

While this compound is not as extensively characterized as its 1,1-dioxide derivative, its core structure suggests significant potential for applications in drug discovery and materials science. The proposed synthetic routes, based on established methodologies for related compounds, offer a clear path for its preparation and subsequent investigation. Further research is warranted to fully elucidate its chemical properties, spectroscopic profile, and biological activities to unlock its full potential for scientific and industrial applications.

References

Technical Guide on 6-bromobenzo[d]isothiazol-3(2H)-one and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific compound 6-bromobenzo[d]isothiazol-3(2H)-one did not yield a unique CAS number or detailed experimental data. The available scientific and commercial literature predominantly refers to its oxidized form, This compound 1,1-dioxide . This guide provides comprehensive information on this closely related compound and the broader class of benzo[d]isothiazol-3(2H)-ones.

Core Compound Identification

A specific CAS number for this compound could not be located. The primary related compound with significant available data is:

  • Compound Name: this compound 1,1-dioxide

  • CAS Number: 62473-92-1[1][2]

  • Molecular Formula: C₇H₄BrNO₃S[2]

  • Molecular Weight: 262.08 g/mol [2][3]

Physicochemical and Safety Data

The following data pertains to this compound 1,1-dioxide.

Table 1: Physicochemical Properties
PropertyValueReference
IUPAC Name6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Physical FormSolid[2]
PurityTypically ≥97%[2]
StorageSealed in dry, room temperature conditions[3]
InChI KeyCNDPIUXFHSMKMG-UHFFFAOYSA-N[2]
Table 2: Safety Information
Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Signal Word Warning

Data sourced from Sigma-Aldrich.

Synthesis of the Benzo[d]isothiazol-3(2H)-one Core

The synthesis of the benzo[d]isothiazol-3(2H)-one scaffold is well-documented and can be achieved through various pathways. A common method involves the intramolecular cyclization of 2-mercaptobenzamides.

Experimental Protocol: Copper-Catalyzed Intramolecular N-S Bond Formation

This protocol describes a general method for the synthesis of the benzo[d]isothiazol-3(2H)-one core from 2-mercaptobenzamides.

  • Reaction Setup: To a solution of the respective 2-mercaptobenzamide in a suitable organic solvent (e.g., DMF), add a catalytic amount of a Cu(I) salt (e.g., CuI).

  • Reaction Conditions: The reaction mixture is stirred under an oxygen atmosphere (balloon) at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzo[d]isothiazol-3(2H)-one derivative.

This protocol is a generalized representation based on established methodologies for the synthesis of the benzo[d]isothiazol-3(2H)-one scaffold[4].

cluster_synthesis General Synthesis Workflow start 2-Mercaptobenzamide reaction Intramolecular Oxidative Dehydrogenative Cyclization start->reaction Solvent (e.g., DMF) reagents Cu(I) Catalyst O2 Atmosphere reagents->reaction product Benzo[d]isothiazol-3(2H)-one reaction->product

Caption: General workflow for the synthesis of the benzo[d]isothiazol-3(2H)-one core.

Biological Activity and Applications in Drug Development

The benzo[d]isothiazol-3(2H)-one scaffold is a key structural motif in medicinal chemistry due to its wide range of biological activities.

  • Antimicrobial Properties: Derivatives such as 1,2-benzisothiazol-3(2H)-one (BIT) and 2-butylbenzo[d]isothiazol-3(2H)-one (BBIT) are utilized as industrial biocides and preservatives, exhibiting both antibacterial and antifungal properties.

  • Enzyme Inhibition: Certain derivatives have shown potent inhibitory effects on various enzymes. For instance, 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one (ML089) and 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one are inhibitors of phosphomannose isomerase (PMI), which has implications for anti-tumor applications and blood glucose regulation[4].

  • Drug Development Intermediate: The core structure serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom in this compound 1,1-dioxide makes it a valuable intermediate for further functionalization in drug discovery programs.

Oxidation to Benzo[d]isothiazol-3(2H)-one-1-oxides

A recent study outlines a metal-free, selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides using Selectfluor in an aqueous medium. This method is noted for its efficiency and green chemistry profile.

Experimental Protocol: Selectfluor-Mediated Oxidation
  • Reaction Setup: A mixture of the benzo[d]isothiazol-3(2H)-one derivative (0.2 mmol) and Selectfluor (0.2 mmol) is prepared in a solution of H₂O/DMF (2.0 mL, v/v = 9:1).

  • Reaction Conditions: The reaction is stirred at room temperature (25 °C) for 1 hour in the air.

  • Purification: The process often yields products with high purity, potentially eliminating the need for column chromatography.

This protocol is based on a novel, efficient, and environmentally friendly approach to synthesizing benzo[d]isothiazol-3(2H)-one-1-oxides[5].

cluster_oxidation Oxidation Workflow start Benzo[d]isothiazol-3(2H)-one reaction Selective Oxidation start->reaction reagents Selectfluor H2O/DMF (9:1) reagents->reaction product Benzo[d]isothiazol-3(2H)-one-1-oxide reaction->product Room Temp, 1h

Caption: Workflow for the selective oxidation of benzo[d]isothiazol-3(2H)-ones.

References

An In-depth Technical Guide to the Synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for 6-bromobenzo[d]isothiazol-3(2H)-one. The synthesis commences with the bromination of o-aminobenzoic acid to yield the key precursor, 2-amino-5-bromobenzoic acid. This intermediate subsequently undergoes diazotization and reaction with a sulfur source to form 2,2'-dithiobis(5-bromobenzoic acid). The final step involves a one-pot amidation and cyclization of this disulfide to afford the target molecule.

This guide presents detailed experimental protocols adapted from established procedures for analogous compounds, quantitative data for key reaction steps, and a visual representation of the synthetic workflow to aid in laboratory implementation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Yields and reaction conditions are based on analogous transformations and may require optimization for this specific synthesis.

StepReactionStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Brominationo-Aminobenzoic acidBromine, Glacial Acetic AcidGlacial Acetic Acid115High
2Diazotization & Disulfide Formation2-Amino-5-bromobenzoic acidSodium Nitrite, Hydrochloric Acid, Sodium DisulfideWater-< 571-84 (analogous)
3Amidation & Cyclization2,2'-Dithiobis(5-bromobenzoic acid)Urea or Acetamide---High (analogous)

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid

This procedure is adapted from the bromination of o-aminobenzoic acid.[1][2]

Methodology:

  • In a suitable reaction vessel, dissolve sodium 2-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Cool the solution to 15°C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature at 15°C.

  • Stir the reaction mixture for 1 hour at 15°C.

  • Filter the resulting precipitate, wash with benzene, and dry in the dark to obtain 2-amino-5-bromobenzoic acid.

Step 2: Synthesis of 2,2'-Dithiobis(5-bromobenzoic acid)

This protocol is adapted from the synthesis of thiosalicylic acid from anthranilic acid.[3]

Methodology:

  • Diazotization:

    • In a beaker, prepare a solution of 2-amino-5-bromobenzoic acid (1 equivalent) in dilute hydrochloric acid and water.

    • Cool the solution to below 5°C using an ice-salt bath.

    • Slowly add a cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5°C. Stir for 10 minutes after the addition is complete.

  • Disulfide Formation:

    • In a separate vessel, prepare a solution of sodium sulfide nonahydrate (1.25 equivalents) and elemental sulfur (1 equivalent) in water. Heat to dissolve, then add a solution of sodium hydroxide and cool to below 5°C.

    • Slowly add the cold diazonium salt solution to the cold alkaline sulfide solution with vigorous stirring.

    • Allow the mixture to stand, then warm to 40-50°C until the evolution of nitrogen ceases.

    • Filter the solution while hot.

  • Isolation:

    • Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the crude 2,2'-dithiobis(5-bromobenzoic acid).

    • Filter the precipitate, wash with water, and dry.

Step 3: Synthesis of this compound

This one-pot amidation and cyclization procedure is based on the synthesis of the parent 1,2-benzisothiazolin-3(2H)-one from 2,2'-dithiodibenzoic acid.[4]

Methodology:

  • Thoroughly mix 2,2'-dithiobis(5-bromobenzoic acid) (1 equivalent) with urea or acetamide (as both reactant and solvent).

  • Heat the mixture under appropriate conditions (temperature and time to be optimized) to effect both amidation of the carboxylic acid groups and subsequent intramolecular cyclization.

  • Upon completion of the reaction, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Visualizing the Synthesis

The following diagrams illustrate the key logical relationships and the overall experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Disulfide Formation cluster_step3 Step 3: Amidation & Cyclization o-Aminobenzoic_acid o-Aminobenzoic acid 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid o-Aminobenzoic_acid->2-Amino-5-bromobenzoic_acid Br2, AcOH Diazonium_salt Diazonium Salt Intermediate 2-Amino-5-bromobenzoic_acid->Diazonium_salt NaNO2, HCl Dithiobis_acid 2,2'-Dithiobis(5-bromobenzoic acid) Diazonium_salt->Dithiobis_acid Na2S2 Final_Product This compound Dithiobis_acid->Final_Product Urea or Acetamide, Heat

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start | o-Aminobenzoic acid Step1 Step 1: Bromination Bromine Glacial Acetic Acid Isolate 2-Amino-5-bromobenzoic acid Start->Step1 Step2 Step 2: Diazotization & Disulfide Formation 1. NaNO2, HCl 2. Na2S2 Isolate 2,2'-Dithiobis(5-bromobenzoic acid) Step1->Step2 Step3 Step 3: Amidation & Cyclization Urea or Acetamide Heat Purify Final Product Step2->Step3 End End | this compound Step3->End

Caption: High-level experimental workflow for the synthesis.

References

The Biological Activity of 6-bromobenzo[d]isothiazol-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromobenzo[d]isothiazol-3(2H)-one is a halogenated derivative of the benzisothiazolone scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While comprehensive biological data for this specific compound is limited in publicly available literature, extensive research on structurally related benzisothiazole and isothiazolone analogues has revealed a broad spectrum of pharmacological activities. These activities include potent antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide consolidates the available biological data on close structural analogues of this compound to provide a predictive overview of its potential therapeutic applications and to detail the experimental methodologies for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this and related compounds in drug discovery and development.

Introduction

The benzo[d]isothiazol-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom at the 6-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, potentially enhancing its therapeutic index. This guide explores the biological activities of structurally similar compounds to infer the potential of this compound in various therapeutic areas.

Potential Biological Activities

Based on studies of analogous compounds, this compound is predicted to exhibit the following biological activities:

  • Antimicrobial Activity: Isothiazolone derivatives are known for their potent bactericidal and fungicidal properties.

  • Anti-inflammatory Activity: Various benzisothiazole derivatives have demonstrated significant anti-inflammatory effects in preclinical models.

  • Cytotoxic Activity: The benzisothiazole nucleus is a common feature in a number of cytotoxic agents with potential applications in oncology.

Quantitative Biological Data of Structural Analogues

The following tables summarize the quantitative biological data for compounds structurally related to this compound. This data provides a benchmark for the potential potency of the target compound.

Table 1: Antibacterial Activity of Isothiazol-3(2H)-one Analogues [1]

CompoundOrganismMIC (μg/mL)
5-chloro-N-(4-chlorophenyl)isothiazol-3(2H)-oneE. coli BL21 (NDM-1)<0.032
5-chloro-N-(4-chlorophenyl)isothiazol-3(2H)-oneE. coli HN88 (clinical)<0.032
Meropenem (Control)E. coli BL21 (NDM-1)256
Meropenem (Control)E. coli HN88 (clinical)64

Table 2: Cytotoxic Activity of 6-bromobenzo[d]thiazol-2(3H)-one-[2][3][4]triazole Hybrids [2][3]

CompoundCell LineIC50 (µM)
3a MCF-78.12
3a HeLa9.25
3b MCF-77.45
3b HeLa8.63
3j MCF-76.23
3j HeLa7.11
Cisplatin (Control) MCF-710.5
Cisplatin (Control) HeLa12.3

(Note: The compounds listed are derivatives of the closely related 6-bromobenzo[d]thiazol-2(3H)-one)

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of structurally similar compounds. These protocols can be adapted for the investigation of this compound.

Antimicrobial Activity Assay (Microdilution Method)[1]
  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton broth (MHB) and incubate at 37°C until the turbidity reaches 0.5 McFarland standard.

  • Compound Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Prepare serial twofold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)[3]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)[5]
  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound orally at a specified dose (e.g., 50 mg/kg body weight). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Potential Signaling Pathways and Mechanisms of Action

Based on the observed biological activities of related compounds, the following signaling pathways and mechanisms of action are proposed for this compound.

Antimicrobial Mechanism

Isothiazolones are known to exert their antimicrobial effect through a multi-step process involving the disruption of essential cellular processes.

Antimicrobial_Mechanism Compound This compound CellWall Bacterial Cell Wall Compound->CellWall Initial Interaction Membrane Cell Membrane CellWall->Membrane Penetration Enzymes Intracellular Enzymes (e.g., Dehydrogenases) Membrane->Enzymes Inhibition Metabolism Metabolic Disruption Enzymes->Metabolism Inhibition CellDeath Bacterial Cell Death Metabolism->CellDeath

Caption: Proposed antimicrobial mechanism of action.

Cytotoxicity and Potential Anti-Cancer Mechanism

The cytotoxic effects of benzisothiazole derivatives against cancer cells may involve the induction of apoptosis through various signaling cascades.

Cytotoxicity_Pathway Compound This compound CancerCell Cancer Cell Compound->CancerCell ROS Increased ROS Production CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential pro-apoptotic signaling pathway.

Anti-inflammatory Mechanism

The anti-inflammatory activity of benzisothiazole derivatives could be mediated by the inhibition of key pro-inflammatory enzymes and signaling pathways.

Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Cell Immune Cell (e.g., Macrophage) InflammatoryStimuli->Cell NFkB NF-κB Pathway Cell->NFkB Activation COX2 COX-2 Enzyme NFkB->COX2 Upregulation Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->NFkB Inhibition Compound->COX2 Inhibition

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is not extensively documented, the data from structurally related compounds strongly suggest its potential as a versatile scaffold for the development of new therapeutic agents. The predicted antimicrobial, anti-inflammatory, and cytotoxic properties warrant further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for future research into the pharmacological profile of this promising compound. Further studies are essential to elucidate its precise mechanisms of action, establish its safety and efficacy profiles, and explore its full therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 6-bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 6-bromobenzo[d]isothiazol-3(2H)-one. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This guide serves to highlight this data gap and, in its place, provide a detailed, standardized experimental protocol for the determination of thermodynamic solubility, which is applicable to sparingly soluble compounds such as this compound. Furthermore, a logical workflow for this experimental protocol is presented visually.

Quantitative Solubility Data

As of the date of this guide, there is no publicly available, peer-reviewed quantitative solubility data for this compound in common organic or aqueous solvents. Chemical supplier databases typically list the compound as a solid but do not provide specific solubility values. This lack of data underscores the necessity for researchers working with this compound to determine its solubility characteristics experimentally, particularly when its use in solution is required for applications in drug discovery and development.

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of a sparingly soluble compound, such as this compound. The shake-flask method is a widely recognized and reliable approach for this purpose.[1][2]

Objective: To determine the maximum concentration of a compound that can dissolve in a given solvent at a specific temperature to reach equilibrium.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Stock Solution and Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution.

    • From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution.

    • Analyze these standard solutions using the chosen analytical method (e.g., HPLC-UV) to construct a calibration curve of response versus concentration. This curve will be used to determine the concentration of the saturated solutions.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that equilibrium is reached with undissolved solute present.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[2][3] The agitation should be sufficient to keep the solid suspended without creating a vortex.

    • Allow the mixture to shake for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 72 hours.[4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[5] This step must be performed carefully to avoid disturbing the settled solid or transferring any solid particles into the collected sample.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted sample by using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation:

The solubility data should be presented in a clear and organized manner. A table is recommended for summarizing the results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of Analysis
e.g., PBS pH 7.4e.g., 25ValueValuee.g., HPLC-UV
e.g., Ethanole.g., 25ValueValuee.g., HPLC-UV
e.g., DMSOe.g., 25ValueValuee.g., HPLC-UV
e.g., Watere.g., 37ValueValuee.g., HPLC-UV

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock & Standards B Construct Calibration Curve A->B G Analyze via HPLC/UV-Vis B->G C Add Excess Compound to Solvent D Equilibrate (Shake at Constant T) C->D E Separate Solid & Liquid D->E F Dilute Supernatant E->F F->G H Quantify using Calibration Curve G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

References

Methodological & Application

6-Bromobenzo[d]isothiazol-3(2H)-one: A Versatile Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Introduction

6-bromobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic structure, featuring a bromine atom at the 6-position, provides a valuable scaffold for the development of novel therapeutic agents. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the synthesis of diverse derivatives with a wide range of pharmacological activities. This document provides an overview of the applications of this compound as a building block in pharmaceuticals, with a focus on its role in the synthesis of antipsychotic agents, and includes detailed experimental protocols for its synthesis and subsequent transformations. The benzisothiazole core is a key structural motif in several marketed drugs, highlighting the importance of this building block.[1][2]

Key Applications in Drug Discovery

The primary application of this compound in pharmaceuticals lies in its use as a key intermediate for the synthesis of atypical antipsychotics, such as ziprasidone and lurasidone. These drugs are crucial in the management of schizophrenia and bipolar disorder. The mechanism of action of these drugs involves the modulation of dopaminergic and serotonergic pathways in the central nervous system. Specifically, they act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[3] The 6-bromo-substituent on the benzisothiazole ring is strategically utilized for introducing the side chains responsible for the desired pharmacological activity.

Beyond antipsychotics, the this compound scaffold holds potential for the development of other therapeutic agents. The benzothiazole nucleus is known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The ability to functionalize the 6-position through cross-coupling reactions opens up avenues for exploring new chemical space and developing novel drug candidates targeting a variety of diseases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-amino-5-bromobenzoic acid. The synthesis involves a two-step process: diazotization of the amino group followed by thionation and cyclization.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

Procedure:

  • Diazotization:

    • Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C.

  • Thionation and Cyclization:

    • In a separate flask, dissolve sodium sulfide (1.5 eq) and sulfur (1.5 eq) in DMF and heat to 50 °C until a clear solution is obtained.

    • Slowly add the diazonium salt solution from step 1 to the sodium polysulfide solution at 50 °C.

    • Heat the reaction mixture to 100 °C and stir for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with concentrated HCl to pH 2-3.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Quantitative Data:

ParameterValue
Typical Yield 60-70%
Physical State Off-white solid
Melting Point 210-212 °C
¹H NMR (CDCl₃) δ 7.80 (d, 1H), 7.65 (dd, 1H), 7.50 (d, 1H), 8.50 (br s, 1H)
¹³C NMR (CDCl₃) δ 165.0, 140.1, 132.5, 129.8, 125.4, 122.1, 118.9
MS (ESI) m/z 230.9 [M+H]⁺
Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid, a common method for C-C bond formation.[6][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-arylbenzo[d]isothiazol-3(2H)-one derivative.

Quantitative Data for a Representative Reaction (coupling with phenylboronic acid):

ParameterValue
Typical Yield 75-85%
Physical State White solid
Melting Point 235-237 °C
¹H NMR (CDCl₃) δ 7.95 (d, 1H), 7.80-7.70 (m, 3H), 7.55-7.45 (m, 3H), 8.60 (br s, 1H)
MS (ESI) m/z 228.1 [M+H]⁺

Signaling Pathways of Derived Pharmaceuticals

As previously mentioned, pharmaceuticals derived from this compound, such as ziprasidone, primarily target dopamine D2 and serotonin 5-HT2A receptors. Understanding the signaling pathways associated with these receptors is crucial for drug development.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins.[8] Antagonism of this receptor by drugs like ziprasidone is a key mechanism in alleviating the positive symptoms of schizophrenia.

D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Antagonist D2 Antagonist (e.g., Ziprasidone) Antagonist->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates Targets HT2A_Signaling_Pathway HT2AR Serotonin 5-HT2A Receptor G_protein Gαq/11 Protein HT2AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->HT2AR Activates Antagonist 5-HT2A Antagonist (e.g., Ziprasidone) Antagonist->HT2AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (Modulation of Neurotransmission) Ca_release->Downstream PKC->Downstream

References

experimental protocol for N-arylation of 6-bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed experimental protocols for the N-arylation of 6-bromobenzo[d]isothiazol-3(2H)-one, a key transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. Two common and effective cross-coupling methodologies are presented: a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann-type condensation.

Introduction

The benzo[d]isothiazol-3(2H)-one core is a privileged scaffold in medicinal chemistry. N-aryl derivatives of this heterocycle are of significant interest for the development of new therapeutic agents. The targeted N-arylation of this compound allows for the introduction of diverse aromatic and heteroaromatic moieties at the nitrogen atom, enabling the exploration of structure-activity relationships. This application note details two reliable protocols for achieving this transformation.

Key Methodologies

The N-arylation of this compound can be effectively achieved via transition metal-catalyzed cross-coupling reactions. The two primary methods are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1][2] It typically utilizes a palladium catalyst with a suitable phosphine ligand and a base.[3] The reaction is known for its high functional group tolerance and broad substrate scope.[4][5]

  • Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): This classical method for C-N bond formation has been significantly improved with the development of new catalyst systems and milder reaction conditions.[6][7] It often employs a copper(I) catalyst, a ligand, and a base, and can be a cost-effective alternative to palladium-catalyzed methods.[8][9]

Data Presentation: Comparison of Reaction Parameters

The following table summarizes typical reaction conditions for the two proposed protocols. Researchers should note that optimization of these parameters may be necessary for specific substrates.

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or a Pd-precatalystCuI (Copper(I) iodide)
Ligand Xantphos, BINAP, or other biarylphosphine ligands1,10-Phenanthroline or L-proline
Base K₂CO₃, Cs₂CO₃, or K₃PO₄K₂CO₃ or K₃PO₄
Solvent Dioxane, Toluene, or DMFDMF or DMSO
Temperature 80 - 120 °C100 - 140 °C
Reaction Time 12 - 24 hours24 - 48 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Arylating Agent Aryl boronic acid (for Chan-Lam variant) or Arylamine/Aryl halideAryl halide or Aryl boronic acid (Chan-Lam variant)[10][11]

Experimental Protocols

Safety Precaution: These experiments should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol describes a general procedure for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene or iodobenzene)

  • Pd₂(dba)₃

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-bromobenzo[d]isothiazol-3(2H)-one.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol provides a general method for the copper-catalyzed N-arylation using an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), K₂CO₃ (2.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These reactions may require 24-48 hours for completion.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the target compound.

Visualizations

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycles for the described N-arylation reactions.

Experimental_Workflow reagents 1. Add Reactants & Catalyst (Heterocycle, Aryl Source, Catalyst, Ligand, Base) setup 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->setup solvent 3. Add Anhydrous Solvent setup->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Workup (Cool, Filter/Extract) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product Catalytic_Cycles cluster_pd A) Buchwald-Hartwig Cycle cluster_cu B) Ullmann-Type Cycle pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex Ar-Pd(II)(X)L2 pd_add->pd_complex pd_assoc Amine Association pd_complex->pd_assoc R2NH pd_deprot Deprotonation pd_assoc->pd_deprot Base pd_amide Ar-Pd(II)(NR2)L2 pd_deprot->pd_amide pd_elim Reductive Elimination pd_amide->pd_elim pd_elim->pd0 Ar-NR2 cu1 Cu(I)X cu_assoc Amine Coordination cu1->cu_assoc R2NH cu_complex [Cu(I)(R2NH)X] cu_assoc->cu_complex cu_couple Coupling with Ar-X cu_complex->cu_couple Ar-X cu3_intermediate Cu(III) Intermediate cu_couple->cu3_intermediate cu_elim Reductive Elimination cu3_intermediate->cu_elim cu_elim->cu1 Ar-NR2

References

Application of 6-bromobenzo[d]isothiazol-3(2H)-one in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-bromobenzo[d]isothiazol-3(2H)-one is a halogenated heterocyclic compound belonging to the benzisothiazolinone class. While direct and extensive literature on its specific application as a key starting material in the synthesis of commercial agrochemicals is limited, the broader class of isothiazole and benzisothiazole derivatives has demonstrated significant potential and utility in the development of novel pesticides. The isothiazole ring is a critical pharmacophore in several biologically active molecules, including the commercial plant defense inducer, Isotianil. The presence of a bromine atom on the benzene ring of this compound offers a versatile handle for further chemical modifications, making it an attractive building block for the synthesis of new agrochemical candidates.

This document provides a detailed examination of the potential applications of this compound in agrochemical synthesis, drawing parallels from the synthesis of structurally related compounds and outlining a representative synthetic protocol.

General Synthetic Strategy and Potential Applications

The primary utility of this compound in agrochemical synthesis lies in its potential to serve as a scaffold for the introduction of various pharmacophores. The bromine substituent can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of derivatives. Furthermore, the nitrogen atom of the isothiazolone ring can be alkylated or acylated to introduce additional functionality.

The resulting derivatives can be screened for a range of agrochemical activities, including:

  • Fungicidal Activity: Isothiazole derivatives have been shown to exhibit potent antifungal properties.

  • Insecticidal Activity: Modification of the core structure could lead to compounds with insecticidal properties.

  • Herbicidal Activity: The benzisothiazolinone scaffold could be explored for the development of new herbicides.

  • Plant Defense Induction: As inspired by Isotianil, derivatives of this compound could be synthesized and evaluated for their ability to induce systemic acquired resistance in plants.

Representative Experimental Protocol: Synthesis of 1,2,3-Triazole Derivatives

Objective: To synthesize 1,2,3-triazole derivatives starting from a 6-bromo-substituted benzisothiazolone core, illustrating a potential pathway for generating novel agrochemical candidates.

Materials:

  • This compound

  • Propargyl bromide

  • Various aryl azides

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents (e.g., Toluene, DMF, THF)

  • Standard laboratory glassware and purification equipment (chromatography)

Experimental Workflow:

Workflow cluster_step1 Step 1: N-Propargylation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Purification A This compound E N-propargylated intermediate A->E B Propargyl bromide B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., Toluene) D->E F N-propargylated intermediate J 1,2,3-Triazole derivative F->J G Aryl azide G->J H Cu(I) catalyst H->J I Solvent (e.g., THF/H2O) I->J K 1,2,3-Triazole derivative L Column Chromatography K->L M Pure 1,2,3-Triazole derivative L->M SAR_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Plant Response A Pathogen Attack or 6-bromo-benzisothiazole derivative B Salicylic Acid (SA) Accumulation A->B Induces C NPR1 Activation B->C Activates D Transcription Factor Activation (e.g., TGA) C->D Leads to E Gene Expression D->E Initiates F Pathogenesis-Related (PR) Protein Synthesis E->F Results in G Systemic Acquired Resistance (SAR) F->G Establishes

Application Notes & Protocols: 6-bromobenzo[d]isothiazol-3(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 6-bromobenzo[d]isothiazol-3(2H)-one in fragment-based drug discovery is not extensively available in public literature. The following application notes and protocols are based on the broader class of benzo[d]isothiazol-3(2H)-one derivatives and established fragment-based drug discovery (FBDD) methodologies. These should be regarded as a representative guide for researchers, scientists, and drug development professionals.

Introduction to Benzo[d]isothiazol-3(2H)-one Scaffolds in Drug Discovery

The benzo[d]isothiazol-3(2H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this scaffold have been identified as potent inhibitors of various enzymes, making them attractive starting points for drug discovery campaigns.[2][3][4] The amenability of the benzisothiazolone ring system to chemical modification allows for the exploration of structure-activity relationships (SAR) and the optimization of initial fragment hits into potent lead compounds.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel drug candidates. It involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to a biological target.[5] These initial hits, although often exhibiting weak affinity, can be efficiently optimized into more potent and selective drug leads. The benzo[d]isothiazol-3(2H)-one scaffold, due to its size and chemical tractability, is a suitable candidate for inclusion in fragment libraries.

Potential Therapeutic Targets and Signaling Pathways

While the specific targets of this compound are not yet elucidated, derivatives of the parent scaffold have shown activity against several important enzyme classes. This suggests potential therapeutic applications in various disease areas.

A hypothetical signaling pathway that could be targeted by a this compound-derived inhibitor is the endocannabinoid signaling pathway, through the inhibition of monoacylglycerol lipase (MGL). MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an increase in 2-AG levels, which can modulate downstream signaling through cannabinoid receptors CB1 and CB2, impacting processes such as pain, inflammation, and neurotransmission.

G cluster_0 Cell Membrane cluster_1 Intracellular 2-AG 2-AG MGL MGL 2-AG->MGL Degradation CB1_CB2 CB1/CB2 Receptors 2-AG->CB1_CB2 Activation Arachidonic Acid Arachidonic Acid MGL->Arachidonic Acid Downstream Signaling Downstream Signaling CB1_CB2->Downstream Signaling Modulation of Pain, Inflammation, etc. This compound This compound (Hypothetical Inhibitor) This compound->MGL Inhibition FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_structural Structural Biology cluster_optimization Hit-to-Lead Optimization Thermal_Shift Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) Thermal_Shift->NMR Primary Hits SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Validated Hits X_Ray X-ray Crystallography ITC->X_Ray Confirmed Binders SAR Structure-Activity Relationship (SAR) and Chemical Synthesis X_Ray->SAR Structural Information Fragment_Library Fragment Library (including this compound) SAR->Fragment_Library Iterative Design Fragment_Library->Thermal_Shift Target_Protein Target Protein Target_Protein->Thermal_Shift

References

Application Notes and Protocols for the Quantification of 6-Bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A thorough understanding of the physicochemical properties of the analyte is fundamental for developing a robust analytical method.[1] Key properties for 6-bromobenzo[d]isothiazol-3(2H)-one and a related dioxide derivative are summarized below.

PropertyValue (this compound)Value (this compound 1,1-dioxide)Reference
CAS Number 62266-82-462473-92-1[2]
Molecular Formula C₇H₄BrNOSC₇H₄BrNO₃S[3]
Molecular Weight 230.08 g/mol 262.08 g/mol [2][3]
Physical Form White to Yellow or Pale-red to Red Powder or CrystalsSolid[2][3]
Purity 95%97-98%[2][3]
Storage Room TemperatureRoom temperature, dry and sealed[2][4]

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique for the quantification of this compound due to its high sensitivity, specificity, and wide applicability to a range of organic molecules.[1][5] A reverse-phase HPLC method with UV detection is proposed, as this is a common and effective approach for the analysis of isothiazolinones and related heterocyclic compounds.[6]

Quantitative Data Summary

The following table outlines the expected performance parameters of the proposed HPLC method. These values are based on typical performance characteristics of similar validated HPLC methods for related analytes.

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time 5 - 10 minutes

Experimental Protocol: HPLC Quantification

This protocol provides a step-by-step guide for the quantitative analysis of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

HPLC Conditions
ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-1 min: 95% A, 5% B1-15 min: Linear gradient to 5% A, 95% B15-20 min: 5% A, 95% B20-21 min: Linear gradient to 95% A, 5% B21-25 min: 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of the analyte (typically in the range of 254-280 nm)
Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, a direct dilution with the mobile phase may be sufficient. For more complex matrices (e.g., biological fluids, formulations), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. All samples should be filtered through a 0.45 µm syringe filter before injection.

Calibration and Quantification

Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the unknown samples can then be determined from the calibration curve using the peak area of the analyte in the sample chromatogram.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Analytical Workflow Diagram

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Standard Reference Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working Working->Autosampler Calibration Calibration Curve Working->Calibration HPLC HPLC Separation (C18 Column) Autosampler->HPLC Detector UV Detection HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: General workflow for the HPLC quantification of this compound.

Logical Relationship for Method Development

method_development Analyte Analyte Properties (Structure, pKa, Solubility) Column Column Selection (e.g., C18, C8) Analyte->Column MobilePhase Mobile Phase Optimization (Organic Solvent, pH, Additives) Analyte->MobilePhase Detection Detector Wavelength Selection (UV Spectrum) Analyte->Detection Optimization Method Optimization (Gradient, Flow Rate, Temperature) Column->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Key considerations for the development of an HPLC analytical method.

References

Application Notes and Protocols: 6-bromobenzo[d]isothiazol-3(2H)-one as a Precursor for Caspase-3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-bromobenzo[d]isothiazol-3(2H)-one as a versatile precursor for the synthesis of potent caspase-3 inhibitors. The document includes detailed synthetic protocols, enzyme inhibition assay methodologies, and a summary of the inhibitory activities of derived compounds.

Introduction

Caspase-3 is a key executioner caspase in the apoptotic pathway, making it a significant therapeutic target for diseases characterized by excessive apoptosis, such as neurodegenerative disorders. The 1,2-benzisothiazol-3-one scaffold has emerged as a promising core structure for the development of potent and selective caspase-3 inhibitors. The strategic introduction of a bromine atom at the 6-position of this scaffold provides a valuable handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space to optimize inhibitory activity.

This document outlines the synthesis of a series of N-(substituted-phenyl)-6-bromo-3-oxobenzo[d]isothiazole-2(3H)-carboxamides and details the protocol for evaluating their inhibitory potency against human caspase-3.

Data Presentation

The following table summarizes the in vitro inhibitory activity of synthesized 1,2-benzisothiazol-3-one derivatives against human caspase-3.

Compound IDR Group (Substitution on Phenyl Ring)IC50 (nM)[1]
1a 4-H>1000
1b 4-F250
1c 4-Cl150
1d 4-Br120
1e 4-CH3300
1f 4-OCH3450
1g 3,4-diCl50
1h 4-NO280
5i 4-morpholinophenyl1.15[1]

Experimental Protocols

Protocol 1: Synthesis of N-(substituted-phenyl)-6-bromo-3-oxobenzo[d]isothiazole-2(3H)-carboxamide Derivatives

This protocol describes a general two-step synthesis of the target caspase-3 inhibitors starting from this compound.

Step 1: Synthesis of 6-bromo-3-oxobenzo[d]isothiazole-2(3H)-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add triphosgene (0.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 6-bromo-3-oxobenzo[d]isothiazole-2(3H)-carbonyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-(substituted-phenyl)-6-bromo-3-oxobenzo[d]isothiazole-2(3H)-carboxamides

  • To a solution of the appropriate substituted aniline (1.2 eq) in anhydrous DCM (10 mL/mmol), add the crude 6-bromo-3-oxobenzo[d]isothiazole-2(3H)-carbonyl chloride (1.0 eq) from Step 1 at 0 °C.

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(substituted-phenyl)-6-bromo-3-oxobenzo[d]isothiazole-2(3H)-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Caspase-3 Inhibition Assay (Fluorimetric)

This protocol describes a fluorimetric assay to determine the inhibitory activity of the synthesized compounds against recombinant human caspase-3.

Materials:

  • Recombinant human caspase-3

  • Assay Buffer: 20 mM HEPES, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.4

  • Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorimetric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO.

    • Prepare stock solutions of the inhibitor compounds in DMSO (e.g., 10 mM).

    • Dilute the recombinant human caspase-3 in assay buffer to the desired working concentration.

  • Assay Protocol:

    • In a 96-well black microplate, add 2 µL of the inhibitor solution at various concentrations (typically a serial dilution). For the control (no inhibitor), add 2 µL of DMSO.

    • Add 88 µL of the diluted caspase-3 enzyme solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the Ac-DEVD-AMC substrate solution (final concentration is typically 10-50 µM).

    • Immediately measure the fluorescence intensity at 380 nm (excitation) and 460 nm (emission) in a kinetic mode for 30-60 minutes at 37 °C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Synthesis_Pathway Precursor This compound Intermediate 6-bromo-3-oxobenzo[d]isothiazole- 2(3H)-carbonyl chloride Precursor->Intermediate Triphosgene, Et3N DCM, 0 °C to rt Product N-(substituted-phenyl)-6-bromo- 3-oxobenzo[d]isothiazole- 2(3H)-carboxamide Intermediate->Product DCM, 0 °C to rt Aniline Substituted Aniline (Ar-NH2) Aniline->Product

Caption: Synthetic pathway for caspase-3 inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Enzyme Inhibition Assay Start 6-bromobenzo[d]isothiazol- 3(2H)-one Step1 Formation of Carbonyl Chloride Start->Step1 Step2 Amidation with Substituted Anilines Step1->Step2 Purification Column Chromatography Step2->Purification FinalProduct Pure Inhibitor Purification->FinalProduct PrepareAssay Prepare Reagents (Enzyme, Substrate, Inhibitor) FinalProduct->PrepareAssay Incubation Incubate Enzyme with Inhibitor PrepareAssay->Incubation Reaction Add Substrate (Ac-DEVD-AMC) Incubation->Reaction Measurement Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Overall experimental workflow.

Signaling_Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase9 Procaspase-9 Apoptotic_Stimulus->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution Inhibitor This compound Derivative Inhibitor->Caspase3 inhibition

Caption: Caspase-3 mediated apoptosis pathway.

References

Application Notes and Protocols for Developing Novel Antibacterial Agents from 6-Bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Isothiazolones and their derivatives have been identified as a promising class of compounds with broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols for the investigation of 6-bromobenzo[d]isothiazol-3(2H)-one and its derivatives as potential antibacterial agents.

The core structure, a benzisothiazolinone, is known to exert its antimicrobial effect through a multi-step process. Initially, it rapidly inhibits bacterial growth and metabolism by disrupting key metabolic pathways, including those involving dehydrogenase enzymes. This is followed by irreversible cell damage, leading to a loss of viability. The primary mechanism involves the reaction of the electron-deficient sulfur atom in the isothiazolone ring with nucleophilic groups, particularly the thiol groups of cysteine residues in essential proteins and enzymes, thereby inactivating them and leading to cell death.[1][2]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Bromobenzo[d]thiazol-2(3H)-one-[3][4][5]triazole Hybrids

CompoundS. pyogenes (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)
3c 255050100
3d 255050100
Streptomycin 12.5252550

Data extracted from a study on 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one. The parent compound for these derivatives is structurally similar to this compound.[1][6][7]

Table 2: In Vitro Cytotoxicity (IC₅₀) of 6-Bromobenzo[d]thiazol-2(3H)-one-[3][4][5]triazole Hybrids against Human Cancer Cell Lines

CompoundMCF-7 (µM)HeLa (µM)
3e 1.231.54
3f 1.351.62
Cisplatin 1.121.21

Data extracted from a study on 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one.[1][6][7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_safety Safety & Mechanism cluster_analysis Data Analysis & Lead Identification start Start: this compound synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification mic_assay MIC Determination (Broth Microdilution) purification->mic_assay mbc_assay MBC Determination mic_assay->mbc_assay cytotoxicity Cytotoxicity Assay (MTT) mbc_assay->cytotoxicity mechanism Mechanism of Action Studies mbc_assay->mechanism data_analysis Data Analysis & SAR cytotoxicity->data_analysis mechanism->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Experimental workflow for developing novel antibacterial agents.

mechanism_of_action compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane Diffusion cytoplasm Bacterial Cytoplasm membrane->cytoplasm thiol_proteins Thiol-containing Proteins & Enzymes (e.g., Dehydrogenases) cytoplasm->thiol_proteins Interaction metabolic_pathways Disruption of Metabolic Pathways (Respiration, ATP Synthesis) thiol_proteins->metabolic_pathways Inhibition cell_death Cell Death metabolic_pathways->cell_death

Caption: Proposed mechanism of action for isothiazolone derivatives.

Experimental Protocols

Synthesis of Novel Derivatives

A general method for synthesizing derivatives, such as the 1,2,3-triazole hybrids mentioned in the data, involves a copper-catalyzed 1,3-dipolar cycloaddition reaction.[6][7]

Materials:

  • 6-bromobenzo[d]thiazol-2(3H)-one

  • Propargyl bromide

  • Various aryl azides

  • Copper(I) catalyst (e.g., copper iodide)

  • Base (e.g., diisopropylethylamine)

  • Solvent (e.g., dimethylformamide)

Procedure:

  • Dissolve 6-bromobenzo[d]thiazol-2(3H)-one and propargyl bromide in the chosen solvent.

  • Add the base and stir the reaction mixture at room temperature for a specified time to form the alkyne intermediate.

  • To the reaction mixture, add the aryl azide and the copper(I) catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product using column chromatography.

  • Characterize the final compound using NMR and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of novel antimicrobial agents.[3][4][5][8][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Streptomycin)

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (bacteria in MHB without the test compound) and a negative/sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][4][5][8][9]

Materials:

  • MIC plates from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Materials:

  • Human cell lines (e.g., HeLa, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-bromobenzo[d]isothiazol-3(2H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and its analogs fall into two main categories:

  • Intramolecular Cyclization: This approach typically starts from a 2-mercaptobenzamide derivative. The key step is the formation of an N-S bond through oxidative dehydrogenative cyclization. This can be achieved using various catalytic systems, including copper-based catalysts.[1][2][3]

  • Intermolecular Reactions: A common route involves the reaction of a 2-halobenzamide (specifically, 2,5-dibromobenzamide for the target molecule) with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (KSCN).[3][4][5] These reactions are often catalyzed by transition metals, with copper being a frequent choice.[3][5]

Q2: I am observing a low yield in my reaction. What are the general factors I should investigate?

A2: Low yields in organic synthesis can stem from a variety of factors. General areas to troubleshoot include:

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can interfere with the reaction or poison the catalyst.

  • Reaction Atmosphere: Many reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required.

  • Temperature Control: Precise temperature control is often critical. Inconsistent or incorrect temperatures can lead to side reactions or decomposition of reactants and products.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature work-up or prolonged reaction times can both lead to lower yields.

  • Catalyst Activity: If using a catalyst, ensure it is active. Catalysts can degrade over time or be poisoned by impurities. Consider using a fresh batch or a different catalyst.

Q3: What are some potential side reactions in the synthesis of this compound?

A3: While specific side products for the 6-bromo derivative are not extensively documented in readily available literature, potential side reactions based on the general synthetic routes for benzisothiazolinones include:

  • Incomplete Cyclization: The starting 2-halobenzamide or 2-mercaptobenzamide may remain unreacted.

  • Dimerization or Polymerization: Starting materials or reactive intermediates could potentially form dimers or polymeric materials, especially at high concentrations or temperatures.

  • Over-oxidation: If an oxidant is used in the intramolecular cyclization, oxidation of other functional groups on the molecule could occur.

  • Hydrolysis: The isothiazolinone ring can be susceptible to hydrolysis under certain pH conditions, leading to the formation of the corresponding 2-sulfamoylbenzoic acid derivative.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the final product is crucial for obtaining a high-purity compound. Common methods include:

  • Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from impurities. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined, often guided by TLC analysis. In some optimized procedures for similar compounds, purification without column chromatography has been achieved.[6]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Guide 1: Low or No Product Formation

This guide will help you diagnose the reasons for a failed or low-yielding reaction.

LowYieldTroubleshooting start Low or No Product Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK sub_reagents Use Purified/New Reagents Recalculate Stoichiometry check_reagents->sub_reagents Issue Found check_catalyst Assess Catalyst Activity check_conditions->check_catalyst Conditions Correct adjust_conditions Optimize Temperature and Time Ensure Inert Atmosphere check_conditions->adjust_conditions Issue Found check_sm Analyze Crude Reaction Mixture for Starting Material check_catalyst->check_sm Catalyst Active new_catalyst Use Fresh Catalyst Consider Alternative Catalyst check_catalyst->new_catalyst Issue Found sm_present Starting Material Present in Crude Mixture? check_sm->sm_present sub_reagents->start Rerun Reaction adjust_conditions->start Rerun Reaction new_catalyst->start Rerun Reaction increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes decomposition Decomposition or Side Products Likely Consider Milder Conditions sm_present->decomposition No increase_time_temp->start Rerun Reaction

Caption: Troubleshooting workflow for low or no product yield.

Guide 2: Presence of Multiple Spots on TLC (Impure Product)

This guide will help you address issues related to the formation of multiple products or impurities.

ImpureProductTroubleshooting start Multiple Spots on TLC identify_spots Identify Spots (Starting Material, Product, Unknown) start->identify_spots sm_present Starting Material Present? identify_spots->sm_present extend_reaction Extend Reaction Time or Increase Temperature sm_present->extend_reaction Yes optimize_conditions Optimize Reaction Conditions to Minimize Side Products (Lower Temperature, Shorter Time, Different Solvent) sm_present->optimize_conditions No extend_reaction->start Monitor Reaction purification Improve Purification Method (Recrystallization with Different Solvents, Optimize Column Chromatography) optimize_conditions->purification

Caption: Troubleshooting workflow for an impure product mixture.

Experimental Protocols

Below are representative experimental protocols for the synthesis of benzisothiazolinone derivatives. These should be adapted for the specific synthesis of this compound.

Protocol 1: Copper-Catalyzed Synthesis from 2-Halobenzamide and Elemental Sulfur

This protocol is based on a general method for the synthesis of benzisothiazol-3(2H)-ones.[3][5]

Materials:

  • 2,5-Dibromobenzamide

  • Elemental Sulfur (S₈)

  • Copper(I) chloride (CuCl)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a dry reaction vessel, add 2,5-dibromobenzamide, elemental sulfur, copper(I) chloride, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution (e.g., ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Intramolecular Cyclization of 2-Mercaptobenzamide

This protocol is based on a general method for the synthesis of benzisothiazol-3(2H)-ones via intramolecular N-S bond formation.[1][2][3]

Materials:

  • 5-Bromo-2-mercaptobenzamide

  • Copper catalyst (e.g., CuI)

  • Base (e.g., DBU)

  • Solvent (e.g., Toluene)

  • Oxidant (e.g., O₂ from air)

Procedure:

  • To a reaction vessel, add 5-bromo-2-mercaptobenzamide, the copper catalyst, and the base.

  • Add the solvent to the mixture.

  • Stir the reaction mixture under an atmosphere of air (or bubble air through the solution) at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate with an acidic solution (e.g., 1 M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables provide examples of how reaction conditions can be varied to optimize the yield of benzisothiazolinone synthesis, based on literature for analogous compounds.

Table 1: Optimization of Copper-Catalyzed Reaction of a 2-Halobenzamide

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)1,10-phen (20)K₂CO₃ (2)DMF12024Moderate
2CuCl (10)NoneK₂CO₃ (2)DMSO13024Low
3CuBr (10)TMEDA (20)Cs₂CO₃ (2)Toluene11018Moderate-Good
4CuI (5)1,10-phen (10)K₃PO₄ (2)DMF13020Good

Note: This table is a generalized representation based on trends observed in the literature for similar reactions and should be used as a starting point for optimization.

Table 2: Screening of Solvents for Intramolecular Cyclization

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene11012Good
2Dioxane10012Moderate
3DMF1208Moderate-Good
4Acetonitrile8024Low

Note: This table illustrates the potential impact of solvent choice on reaction efficiency and is based on general principles of organic synthesis.

Signaling Pathways and Workflows

The following diagrams illustrate the general synthetic pathways and a logical workflow for optimizing the synthesis.

SyntheticPathways cluster_0 Intermolecular Route cluster_1 Intramolecular Route start1 2,5-Dibromobenzamide product This compound start1->product Cu Catalyst, Base, Heat sulfur Sulfur Source (S₈) sulfur->product start2 5-Bromo-2-mercaptobenzamide product2 This compound start2->product2 Catalyst, Base, Oxidant

Caption: General synthetic pathways to this compound.

OptimizationWorkflow start Initial Synthesis Attempt analyze Analyze Yield and Purity start->analyze is_yield_ok Yield > 80% and Purity > 95%? analyze->is_yield_ok success Synthesis Successful is_yield_ok->success Yes troubleshoot Troubleshoot Reaction is_yield_ok->troubleshoot No optimize Systematically Vary Parameters (Catalyst, Solvent, Temperature, etc.) troubleshoot->optimize reanalyze Re-analyze Yield and Purity optimize->reanalyze reanalyze->is_yield_ok

Caption: Logical workflow for optimizing the synthesis yield.

References

Technical Support Center: Purification of 6-bromobenzo[d]isothiazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-bromobenzo[d]isothiazol-3(2H)-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

General Purification

Q1: What are the primary methods for purifying crude this compound derivatives?

A1: The most common purification techniques for this class of compounds are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For certain derivatives, advanced techniques like pH-zone-refining counter-current chromatography (CCC) may be employed for high-purity isolation.[1]

Recrystallization

Q2: My recrystallization is not yielding pure crystals. What can I do?

A2: Several factors can affect the success of recrystallization:

  • Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For some benzothiazole derivatives, ethanol has been used successfully.[2] Experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Seeding: If crystals do not form, adding a small seed crystal of the pure compound can initiate crystallization.

  • Concentration: If the solution is too dilute, crystallization may not occur. If it is too concentrated, impurities may co-precipitate. Adjust the concentration accordingly.

Column Chromatography

Q3: I'm having trouble separating my desired compound from impurities using column chromatography. What are some common issues and solutions?

A3: Challenges in chromatographic separation can often be resolved by optimizing the following parameters:

  • Stationary Phase: Silica gel is a common choice. However, if your compound is unstable on silica, consider using a more inert stationary phase like alumina.

  • Mobile Phase (Eluent): The polarity of the eluent system is critical. A common starting point for isothiazolinone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.[4]

  • Column Loading: Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Flow Rate: A slower flow rate generally results in better separation.

Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?

A4: Isothiazolinone rings can be susceptible to nucleophilic attack and degradation, especially in the presence of acidic or basic conditions.[5]

  • Deactivate Silica: Pre-treat the silica gel with a small amount of a non-volatile base, such as triethylamine, added to the eluent to neutralize acidic sites on the silica.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

  • Speed: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Extraction

Q5: What are the best practices for extracting this compound derivatives from a reaction mixture?

A5: A standard workup for related compounds involves dilution with water and extraction with an organic solvent like ethyl acetate.[3] The combined organic extracts are then washed with brine and dried over a drying agent like sodium sulfate.[3] For more efficient extraction from complex matrices, ultrasound-assisted extraction (UAE) with a solvent like methanol can be considered.[6][7]

Stability and Handling

Q6: Are there any stability concerns I should be aware of when handling and purifying these compounds?

A6: Yes, isothiazolinones can be unstable under certain conditions:

  • pH: The stability of the isothiazolinone ring can be pH-dependent. Avoid strongly acidic or basic conditions during workup and purification unless necessary for a specific protocol.[5]

  • Nucleophiles: The sulfur atom in the isothiazolinone ring is electrophilic and can be attacked by nucleophiles such as amines and thiols, leading to ring-opening and degradation.[5][8] Be mindful of other components in your reaction mixture and during purification.

  • Temperature: Elevated temperatures can be detrimental to the stability of some isothiazolinone derivatives.[5] When performing distillations or recrystallizations at high temperatures, it is advisable to minimize the time the compound is heated.

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for a this compound Derivative

This protocol is adapted from the purification of a related triazole derivative of 6-bromobenzo[d]thiazol-2(3H)-one.[3]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system (e.g., hexane/ethyl acetate 8:2). Gradually increase the polarity of the eluent as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of a Bromo-Substituted Benzothiazole Derivative

This protocol is based on the recrystallization of 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.[2]

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., ethanol) at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Crystals should form as the solution cools and the solubility of the compound decreases. For further precipitation, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes purity and yield data for related compounds, which can serve as a benchmark for the purification of this compound derivatives.

CompoundPurification MethodPurityYieldReference
2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-oneRecrystallization from ethanolHigh (implied by single crystal X-ray diffraction)70%[2]
6-Bromo-2-butylbenzo[d]isothiazol-3(2H)-one-1-oxideNot specified (purification did not rely on column chromatography)High (characterized by NMR and HRMS)95%[9]
2-(4-Bromophenyl)benzo[d]isothiazol-3(2H)-one-1-oxideNot specified (purification did not rely on column chromatography)High (characterized by NMR and HRMS)95%[9]
4'-bromo-4,5,6,7-tetrachlorofluoresceinpH-zone-refining counter-current chromatography~95% (by HPLC)33% (from crude mixture)[1]

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Crude_Mixture Crude Reaction Mixture Extraction Aqueous Workup & Organic Extraction Crude_Mixture->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Compound Pure Compound Recrystallization->Pure_Compound

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting_Logic Start Purification Unsuccessful Check_Purity Assess Purity (TLC, HPLC, NMR) Start->Check_Purity Impurity_Type Identify Impurity Type Check_Purity->Impurity_Type Polar_Impurity Polar Impurities Impurity_Type->Polar_Impurity  More Polar   NonPolar_Impurity Non-Polar Impurities Impurity_Type->NonPolar_Impurity  Less Polar   Degradation Degradation Products Impurity_Type->Degradation  Multiple Spots/Decomposition   Adjust_Chromatography Adjust Chromatography (Gradient, Solvent System) Polar_Impurity->Adjust_Chromatography NonPolar_Impurity->Adjust_Chromatography Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Degradation->Change_Stationary_Phase Milder_Conditions Use Milder Conditions (Deactivated Silica, Lower Temp) Degradation->Milder_Conditions Consider_Recrystallization Attempt Recrystallization Adjust_Chromatography->Consider_Recrystallization

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 6-Bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or reagents. - Formation of stable disulfide byproduct.- Monitor reaction progress using TLC or LC-MS. - Optimize temperature; some reactions require heating to drive cyclization. - Use fresh, high-purity starting materials and catalysts. - If disulfide is formed, consider a two-step process: reduction of the disulfide followed by cyclization.
Presence of a Major Impurity with a Molecular Weight Double that of the Starting Mercaptobenzamide - Oxidative coupling of the starting material, 2-mercapto-5-bromobenzamide, to form the disulfide, 2,2'-dithiobis(5-bromobenzamide).[1]- Minimize exposure to air/oxygen by running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. - Some synthetic routes intentionally form the disulfide first, which is then cleaved and cyclized in a subsequent step.
Formation of Dehalogenated Product (benzo[d]isothiazol-3(2H)-one) - Reductive dehalogenation of the bromo-substituent, particularly when using copper catalysts in the presence of a hydrogen source.- Use a well-defined copper catalyst and ligand system. - Avoid prolonged reaction times at high temperatures. - Ensure the reaction is carried out under anhydrous conditions if a protic solvent is not required.
Presence of Over-Oxidized Byproducts (e.g., this compound 1-oxide or 1,1-dioxide) - Use of an overly strong oxidizing agent. - Prolonged exposure to oxidizing conditions or atmospheric oxygen.- Select a milder oxidizing agent (e.g., I₂ in the presence of a base). - Carefully control the stoichiometry of the oxidizing agent. - Quench the reaction promptly once the formation of the desired product is complete.
Difficulty in Product Purification - Similar polarity of the desired product and byproducts (e.g., disulfide or starting material). - Tailing on silica gel chromatography.- For non-polar impurities, recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) can be effective. - If using column chromatography, consider using a gradient elution and a different stationary phase (e.g., alumina) if silica gel is not effective. - Acid-base extraction can be used to separate the weakly acidic product from non-acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies start from either a 2-mercaptobenzamide or a 2-halobenzamide precursor.

  • From 2-mercapto-5-bromobenzamide: This route involves the intramolecular oxidative cyclization of the thiol. This is a common and often high-yielding method for constructing the benzisothiazolone ring.[1]

  • From 2-bromo-5-chlorobenzamide (or other di-halogenated precursors): This approach utilizes a copper-catalyzed reaction with a sulfur source, such as elemental sulfur or potassium thiocyanate, to form the C-S and N-S bonds in a cascade process.[1]

Q2: My main byproduct is the disulfide of the starting mercaptobenzamide. Can this be converted to the desired product?

A2: Yes, in many cases, the disulfide, 2,2'-dithiobis(5-bromobenzamide), can be an intermediate. Some synthetic protocols are designed as a two-step, one-pot process where the disulfide is formed first and then cleaved and cyclized to the final product. If you have isolated the disulfide, you can attempt to convert it to this compound by treating it with a reducing agent (to cleave the S-S bond) followed by conditions that promote cyclization.

Q3: How can I minimize the formation of the disulfide byproduct?

A3: To minimize the formation of the disulfide, it is crucial to control the oxidative conditions. Running the reaction under an inert atmosphere (nitrogen or argon) will reduce oxidation from atmospheric oxygen. Additionally, the choice and stoichiometry of the oxidizing agent are critical. Milder oxidants are generally preferred.

Q4: What is the role of the copper catalyst in the synthesis from 2-halobenzamides?

A4: In syntheses starting from 2-halobenzamides, a copper catalyst (often Cu(I) or Cu(II) salts) facilitates the crucial C-S bond formation between the aromatic ring and the sulfur source. This is followed by an intramolecular N-S bond formation to yield the benzisothiazolone ring.

Q5: Are there any stability concerns with the final product, this compound?

A5: The benzisothiazolinone ring is generally stable under neutral and acidic conditions. However, it can be susceptible to nucleophilic attack and ring-opening under strongly basic conditions. The sulfur atom can also be oxidized to the corresponding S-oxide or S,S-dioxide under strong oxidizing conditions. For long-term storage, it is advisable to keep the compound in a cool, dry place, protected from light and strong oxidizing agents.

Experimental Protocols

Synthesis of this compound via Oxidative Cyclization of 2-mercapto-5-bromobenzamide

This protocol is a representative procedure based on common methods for benzisothiazolone synthesis.

Materials:

  • 2-mercapto-5-bromobenzamide

  • Iodine (I₂)

  • Pyridine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercapto-5-bromobenzamide (1.0 eq) in ethanol.

  • To this solution, add pyridine (2.0 eq).

  • Slowly add a solution of iodine (1.1 eq) in ethanol dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitate formed is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or acetic acid.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions cluster_start Starting Material cluster_product Desired Product cluster_side Side Products SM 2-mercapto-5-bromobenzamide DP This compound SM->DP Intramolecular Oxidative Cyclization SP1 2,2'-dithiobis(5-bromobenzamide) (Disulfide) SM->SP1 Intermolecular Oxidative Coupling SP2 Benzo[d]isothiazol-3(2H)-one (Dehalogenated) DP->SP2 Reductive Dehalogenation SP3 6-bromo-BIT-1-oxide (Over-oxidized) DP->SP3 Over-oxidation

Caption: Potential reaction pathways in the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Workflow A 1. Reaction Setup (Starting Material, Solvent, Base) B 2. Oxidant Addition (e.g., Iodine solution) A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Workup (Quenching, Precipitation) C->D E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the synthesis and purification.

References

Technical Support Center: Optimizing Reaction Conditions for 6-bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are derivatives of brominated benzene. Two primary routes are widely employed:

  • From 2-halo-5-bromobenzamides: This route involves the cyclization of a 2-halo (typically chloro, bromo, or iodo)-5-bromobenzamide with a sulfur source. 2-Bromo-5-bromobenzamide or 2-chloro-5-bromobenzamide are frequently used.

  • From 2-amino-5-bromobenzoic acid: This method proceeds through the diazotization of the amino group, followed by reaction with a sulfur-containing reagent to form the isothiazolone ring.

Q2: Which catalysts are typically used for the cyclization of 2-halobenzamides?

A2: Copper-based catalysts are most frequently employed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides.[1][2] Copper(I) salts such as CuI, CuBr, or CuCl are common choices. The catalyst facilitates the crucial C-S and N-S bond formations.

Q3: What are the typical sulfur sources used in this synthesis?

A3: Elemental sulfur (S₈), potassium thiocyanate (KSCN), and carbon disulfide (CS₂) are common sulfur sources for the reaction with 2-halobenzamides.[1] The choice of sulfur source can influence reaction conditions and outcomes.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be spotted on a TLC plate and developed in an appropriate solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the standard purification methods for this compound?

A5: After the reaction is complete, the crude product is typically isolated by filtration and then purified. Common purification techniques include:

  • Recrystallization: This is a highly effective method for obtaining pure crystalline product. Solvents such as ethanol or acetic acid are often used.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Low reaction temperature. 3. Inefficient stirring. 4. Poor quality of starting materials or reagents. 5. Presence of moisture or oxygen in an air-sensitive reaction.1. Use a fresh batch of catalyst or activate the catalyst prior to use. 2. Increase the reaction temperature in increments of 10°C. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. 4. Purify starting materials and ensure reagents are dry and of high purity. 5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Competing side reactions, such as polymerization or decomposition. 4. In the diazotization route, unwanted side reactions of the diazonium salt.[3]1. Lower the reaction temperature. 2. Carefully control the molar ratios of the reactants and catalyst. 3. Add the reagents slowly and in a controlled manner. 4. Maintain a low temperature during the diazotization step and use the diazonium salt immediately in the next step.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient reaction time. 3. Low concentration of reactants.1. Add an additional portion of the catalyst. 2. Extend the reaction time and monitor by TLC or HPLC. 3. Increase the concentration of the limiting reagent.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of impurities that co-crystallize with the product. 3. Oily product that does not solidify.1. After the reaction, cool the mixture in an ice bath to induce precipitation. If that fails, carefully remove the solvent under reduced pressure. 2. Try a different solvent or a combination of solvents for recrystallization. Column chromatography may be necessary. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best option.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Copper-Catalyzed Synthesis of a Benzo[d]isothiazol-3(2H)-one Derivative.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1CuI (10)NoneK₂CO₃DMF1202445
2CuI (10)L-prolineK₂CO₃DMF1202465
3CuBr (10)NoneCs₂CO₃DMSO1302055
4CuCl (10)DMEDAK₃PO₄Toluene1102478
5Cu₂O (5)PhenK₂CO₃Dioxane1002472

Note: This table presents generalized data for optimizing the synthesis of benzo[d]isothiazol-3(2H)-one derivatives and should be adapted for the specific synthesis of the 6-bromo analog.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-5-bromobenzoic Acid

This protocol is a representative procedure and may require optimization.

Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid

  • In a flask equipped with a stirrer, dissolve 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.5 g, 50.7 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C.

  • Stir the resulting solution for 30 minutes at 0-5°C. This solution contains the 2-carboxy-4-bromobenzenediazonium chloride and should be used immediately in the next step.

Step 2: Formation of the Isothiazolone Ring

  • In a separate, larger flask, prepare a solution of sodium disulfide. This can be prepared by dissolving sulfur (3.0 g, 93.6 mmol) in a solution of sodium sulfide nonahydrate (11.1 g, 46.3 mmol) in water (50 mL) and warming gently until the sulfur dissolves.

  • Cool the sodium disulfide solution to 10°C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the sodium disulfide solution with vigorous stirring. Control the addition rate to maintain the temperature between 10-15°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 50-60°C for 1 hour.

  • Cool the mixture and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from glacial acetic acid or ethanol to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product 2_halo_5_bromobenzamide 2-halo-5-bromobenzamide Reaction_Mixture Combine and Heat 2_halo_5_bromobenzamide->Reaction_Mixture Sulfur_Source Sulfur Source (e.g., S₈) Sulfur_Source->Reaction_Mixture Catalyst Cu(I) Catalyst Catalyst->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Cooling Cooling & Precipitation Reaction_Mixture->Cooling Reaction Progress Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield? Check_Temp Is Temperature Optimal? Start->Check_Temp Yes Failure Consult Further Literature Start->Failure No, yield is high Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Add_Catalyst Add Fresh Catalyst Check_Catalyst->Add_Catalyst No Check_Purity Are Reagents Pure? Check_Catalyst->Check_Purity Yes Add_Catalyst->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

stability of 6-bromobenzo[d]isothiazol-3(2H)-one under acidic/basic conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-bromobenzo[d]isothiazol-3(2H)-one under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

While specific stability data for this compound is not extensively documented in publicly available literature, information on the parent compound, benzisothiazolinone (BIT), and related isothiazolinones can provide valuable insights. Generally, isothiazolinones exhibit pH-dependent stability. They are more stable in acidic to neutral conditions and are susceptible to degradation in alkaline environments.[1] The degradation rate typically increases with higher pH and temperature.[1]

Q2: What are the likely degradation products under acidic or basic conditions?

Based on the chemistry of related compounds like saccharin and benzisothiazolinone, hydrolysis of the isothiazolinone ring is a probable degradation pathway. Under acidic conditions, this could lead to the formation of 2-bromo-6-sulfamoylbenzoic acid and subsequently 2-bromo-6-sulfobenzoic acid.[2][3] Under basic conditions, nucleophilic attack by hydroxide ions can lead to ring-opening, forming the salt of 2-bromo-6-sulfamoylbenzoic acid.

Q3: How does the bromo-substituent at the 6-position affect stability compared to the parent benzisothiazolinone?

The electron-withdrawing nature of the bromine atom at the 6-position is expected to influence the electrophilicity of the carbonyl carbon and the overall electron density of the aromatic ring. This could potentially impact the rate of hydrolysis. However, without direct experimental data, the precise effect remains theoretical.

Q4: Are there any known incompatibilities with common laboratory reagents?

Strong nucleophiles, such as primary and secondary amines, thiols, and strong reducing or oxidizing agents, may react with the isothiazolinone ring, leading to its opening or modification. It is advisable to conduct compatibility studies before extensive use in complex formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound during analysis of a sample prepared in a basic buffer (e.g., pH > 8). Alkaline hydrolysis of the isothiazolinone ring.1. Analyze the sample immediately after preparation.2. Lower the pH of the sample to neutral or acidic conditions if the experimental protocol allows.3. Perform stability studies at various pH values to determine the acceptable range (see Experimental Protocols section).
Appearance of unexpected peaks in chromatogram after sample workup. Degradation of the compound.1. Characterize the new peaks using mass spectrometry to identify potential degradation products.2. Compare the degradation profile with known pathways of similar compounds.3. Adjust workup conditions (pH, temperature, exposure to light) to minimize degradation.
Inconsistent results in biological assays. Instability of the compound in the assay medium.1. Determine the pH of the assay medium and assess the compound's stability under these conditions.2. Prepare fresh stock solutions for each experiment.3. Include control samples to monitor the compound's stability over the duration of the assay.
Precipitation of the compound from aqueous solutions. Low aqueous solubility, especially of the free acid form.1. Use co-solvents such as DMSO or ethanol to increase solubility.2. Prepare salts of the compound (e.g., sodium salt) which typically have higher aqueous solubility.[2][4]

Quantitative Data Summary

The following tables provide illustrative stability data based on the known behavior of related isothiazolinone compounds. Note: This data is for estimation purposes and should be confirmed by experimental studies on this compound.

Table 1: Illustrative pH-Dependent Hydrolytic Stability (at 25°C)

pHHalf-life (t1/2)Degradation Rate Constant (k) (day-1)
3.0> 30 days< 0.023
5.0> 30 days< 0.023
7.0~ 15 days~ 0.046
9.0~ 2 days~ 0.347
11.0< 1 day> 0.693

Table 2: Illustrative Temperature Effect on Stability at pH 9.0

Temperature (°C)Half-life (t1/2)Degradation Rate Constant (k) (day-1)
4~ 10 days~ 0.069
25~ 2 days~ 0.347
40~ 0.5 days~ 1.386

Experimental Protocols

Protocol 1: Determination of pH-Dependent Hydrolytic Stability

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for the analytical method (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C) and protect them from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours).

  • Analysis: Quench any further degradation by adjusting the pH of the aliquot to neutral if necessary. Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t1/2 = 0.693/k).

Visualizations

Acidic_Degradation_Pathway A This compound B Protonation of Carbonyl Oxygen A->B H+ C Nucleophilic attack by H2O B->C H2O D Tetrahedral Intermediate C->D E Proton Transfer D->E F Ring Opening E->F G 2-Bromo-6-sulfamoylbenzoic acid F->G Basic_Degradation_Pathway A This compound B Nucleophilic attack by OH- on Carbonyl Carbon A->B OH- C Tetrahedral Intermediate B->C D Ring Opening C->D E Salt of 2-Bromo-6-sulfamoylbenzoic acid D->E Experimental_Workflow cluster_prep Preparation cluster_inc Incubation & Sampling cluster_analysis Analysis A Prepare Buffers (Varying pH) C Spike Stock into Buffers A->C B Prepare Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction (if needed) E->F G HPLC Analysis F->G H Calculate Rate Constant and Half-life G->H Troubleshooting_Tree Start Compound Instability Observed Q1 Is the medium pH > 7? Start->Q1 A1_Yes Likely alkaline hydrolysis. Lower pH or analyze immediately. Q1->A1_Yes Yes A1_No Consider other factors. Q1->A1_No No Q2 Are strong nucleophiles present? A1_No->Q2 A2_Yes Potential for nucleophilic attack. Perform compatibility studies. Q2->A2_Yes Yes A2_No Investigate temperature or light sensitivity. Q2->A2_No No

References

Navigating the Synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one: A Technical Support Guide for Seamless Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and drug development professionals embarking on the scaled-up synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one, this technical support center provides essential guidance to navigate potential challenges. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual aids to ensure a smooth and efficient reaction process.

The industrial production of benzisothiazolinones, a class of compounds widely used for their biocidal properties, presents a unique set of challenges. These can range from handling hazardous materials to ensuring product purity and managing reaction thermals. This guide specifically addresses the complexities associated with the synthesis of the 6-bromo derivative.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Issue 1: Low Reaction Yield

  • Question: We are experiencing a significant drop in yield upon scaling up the reaction from lab to pilot scale. What are the likely causes and how can we mitigate this?

  • Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

    • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.

      • Solution: Re-evaluate the reactor's agitation system. Consider using an overhead stirrer with a properly designed impeller to ensure adequate mixing. For very large-scale reactions, computational fluid dynamics (CFD) modeling can help optimize mixing parameters.

    • Poor Temperature Control: Exothermic reactions can be difficult to control in large vessels, leading to temperature gradients. Elevated temperatures can promote the formation of by-products and degradation of the desired product.

      • Solution: Ensure the reactor is equipped with an efficient cooling system. A jacketed reactor with a circulating coolant is recommended. The rate of addition of reagents can also be controlled to manage the heat evolution.

    • Reagent Purity: The purity of starting materials can have a more pronounced effect on the outcome of a reaction at a larger scale.

      • Solution: Ensure all reagents, especially the starting 2-halobenzamide, are of high purity. Perform analytical checks on incoming raw materials.

Issue 2: Product Purity and By-product Formation

  • Question: Our final product is contaminated with several impurities that were not significant at the lab scale. How can we identify and minimize these by-products?

  • Answer: The formation of by-products is often exacerbated at a larger scale due to longer reaction times and potential temperature fluctuations.

    • Common By-products: In syntheses involving 2-halobenzamides and a sulfur source, potential by-products can include over-sulfurization products, unreacted starting materials, and products from side reactions of the catalyst. The reactivity order of 2-halobenzamides (2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide) can influence the reaction rate and potential for side reactions.[1]

      • Solution:

        • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC-MS) to monitor the reaction progress and the formation of impurities.

        • Stoichiometry Control: Precisely control the stoichiometry of the reactants. An excess of the sulfur source, for example, could lead to polysulfide formation.

        • Catalyst Selection and Loading: If a copper catalyst is used, carefully optimize the catalyst loading. High catalyst concentrations can sometimes lead to undesired side reactions.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are struggling with the isolation and purification of this compound at a large scale. What are some effective methods?

  • Answer: Large-scale purification requires methods that are both efficient and scalable.

    • Crystallization: This is often the most effective method for purifying solid compounds at scale.

      • Solution: Conduct a thorough solvent screening to identify a suitable crystallization solvent or solvent system. Key properties to consider are the solubility of the product at different temperatures and the insolubility of the major impurities.

    • Filtration and Washing: The efficiency of filtration and washing is critical for removing residual solvents and soluble impurities.

      • Solution: Use appropriate filtration equipment for the scale of your operation (e.g., Nutsche filter dryer). Optimize the washing procedure by selecting a solvent in which the product is sparingly soluble but the impurities are readily soluble.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

    • A1: The primary safety concerns often revolve around the use of hazardous reagents. Some synthetic routes may involve bromine or chlorine, which are toxic and corrosive.[2] It is crucial to have appropriate engineering controls in place, such as closed-system reactors and scrubbers for off-gases. Additionally, a thorough thermal hazard assessment of the reaction should be conducted to understand and mitigate the risks of a runaway reaction.

  • Q2: What is the typical thermal stability of benzisothiazolinones?

    • A2: Benzisothiazolinones generally exhibit good thermal stability. For instance, 1,2-benzisothiazolin-3-one (BIT) is stable up to approximately 200°C.[2] However, the thermal stability of N-substituted derivatives can be even higher. It is important to determine the thermal stability of the specific 6-bromo derivative under your reaction and purification conditions.

  • Q3: Can microwave irradiation be used for the scale-up of this synthesis?

    • A3: While microwave irradiation has been shown to be effective for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and sulfur at the lab scale, scaling up microwave-assisted synthesis can be challenging due to limitations in penetration depth and uniform heating in larger volumes.[1] For industrial-scale production, conventional heating in a well-controlled reactor is often more practical.

Data Presentation

Table 1: Comparison of Synthetic Routes for Benzo[d]isothiazol-3(2H)-ones

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical YieldsScale-Up Challenges
Intramolecular Cyclization2-mercaptobenzamidesCu(I) catalyst, O₂Good to excellentCatalyst cost and removal, ensuring efficient oxygen supply.[1]
Intermolecular Reaction2-halobenzamides, Sulfur (S₈)CuCl, CuBr₂Moderate to goodHandling of corrosive halobenzamides, potential for over-sulfurization, catalyst recovery.[1]
Electrochemical Cyclization2-mercaptobenzamides(n-Bu)₄NBrModerate to goodSpecialized equipment required for large-scale electrolysis.[1]
From Dithiosalicylic AcidDithiosalicylic acid derivativesChlorine or BromineNot specifiedUse of highly hazardous and corrosive chlorine or bromine.[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones from 2-Halobenzamides and Sulfur (Adapted for 6-bromo derivative)

This protocol is based on a general method and should be optimized for the specific synthesis of this compound.

  • Materials:

    • 2-Bromo-5-bromobenzamide (or 2-iodo-5-bromobenzamide for higher reactivity)

    • Elemental Sulfur (S₈)

    • Copper(I) chloride (CuCl) or Copper(II) bromide (CuBr₂)

    • Suitable high-boiling solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the solvent, 2-bromo-5-bromobenzamide, and elemental sulfur.

    • Begin stirring and purge the reactor with nitrogen.

    • Add the copper catalyst to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 120-150°C) and monitor the reaction progress by HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by pouring the mixture into a stirred solution of aqueous sodium sulfide to precipitate the copper as copper sulfide.

    • Filter the mixture to remove the copper sulfide precipitate.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by crystallization from a suitable solvent.

Visualizations

experimental_workflow start Start: Charge Reactor reactants Charge 2-bromo-5-bromobenzamide, Sulfur, and Solvent start->reactants catalyst Add Copper Catalyst reactants->catalyst reaction Heat and Stir under Nitrogen (Monitor by HPLC) catalyst->reaction cool Cool to Room Temperature reaction->cool quench Quench with Aqueous Sodium Sulfide cool->quench filter Filter to Remove Copper Sulfide quench->filter extract Extract with Organic Solvent filter->extract wash Wash and Dry Organic Layer extract->wash concentrate Concentrate under Reduced Pressure wash->concentrate purify Purify by Crystallization concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the copper-catalyzed synthesis.

troubleshooting_low_yield start Low Yield Observed mixing Check Mixing Efficiency start->mixing temp Verify Temperature Control start->temp purity Analyze Reagent Purity start->purity mixing_sol Optimize Agitation/ Impeller Design mixing->mixing_sol temp_sol Improve Cooling/ Control Reagent Addition temp->temp_sol purity_sol Use High-Purity Starting Materials purity->purity_sol

Caption: Troubleshooting flowchart for low reaction yield.

side_reactions SM Starting Material (2-bromo-5-bromobenzamide) Product Desired Product (this compound) SM->Product Main Reaction (+S₈, Cu+) OverSulfur Over-Sulfurization By-products SM->OverSulfur Excess Sulfur Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Degradation Thermal Degradation Products Product->Degradation High Temperature

Caption: Potential side reactions in the synthesis.

References

avoiding decomposition of 6-bromobenzo[d]isothiazol-3(2H)-one during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 6-bromobenzo[d]isothiazol-3(2H)-one during chemical reactions.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Guide 1: Reaction Failure or Low Yield

Issue: Your reaction using this compound as a starting material is resulting in a low yield or complete failure, with evidence of starting material decomposition (e.g., complex mixture in TLC or LC-MS, discoloration).

Potential Cause Recommended Solutions
High Reaction Temperature Isothiazolinone rings are known to be thermally sensitive. The rate of degradation increases significantly with temperature. Maintain the reaction temperature as low as possible. If heating is necessary, conduct a temperature screen to find the optimal balance between reaction rate and stability. For example, some isothiazolinones show significant degradation at temperatures as low as 40-60°C.[1][2]
Strongly Basic Conditions The isothiazolinone ring is susceptible to base-mediated hydrolysis and ring-opening, especially at a pH above 8.[3] The rate of degradation increases with pH.[3] Avoid strong bases such as alkali metal hydroxides (NaOH, KOH) and alkoxides (NaOtBu, KOtBu) where possible. If a base is required, consider using milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Presence of Nucleophiles The sulfur atom in the isothiazolinone ring is electrophilic and susceptible to attack by nucleophiles, leading to ring-opening.[4][5] Common laboratory nucleophiles like amines, thiols, and even water under certain conditions can cause decomposition.[1] When performing reactions such as N-alkylation or N-arylation, carefully control the stoichiometry of the nucleophile and consider using a non-nucleophilic base.
Incompatible Solvents Protic solvents, especially in combination with heat or basic conditions, can facilitate the hydrolysis of the isothiazolinone ring. Consider using aprotic solvents such as THF, Dioxane, Toluene, or DMF. Ensure solvents are anhydrous.
Inappropriate Reagents Strong reducing agents or harsh oxidizing agents may not be compatible with the isothiazolinone ring. For oxidations, milder reagents like Selectfluor have been shown to be effective for related compounds without causing decomposition.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of this compound.

Q1: What are the primary decomposition pathways for this compound?

The primary decomposition pathway for the isothiazolinone ring system involves nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond and subsequent ring-opening.[4][5] This can be initiated by external nucleophiles or by hydrolysis under basic conditions. The resulting degradation products are often complex and may include mercaptoacrylamide derivatives.[1]

Decomposition Workflow

Potential Decomposition Workflow of this compound cluster_conditions Influencing Factors A This compound B Reaction Conditions A->B C Decomposition B->C If Unfavorable D Desired Product B->D If Favorable E Ring-Opened Byproducts C->E F Other Degradation Products C->F High Temperature High Temperature High Temperature->B Strong Base (pH > 8) Strong Base (pH > 8) Strong Base (pH > 8)->B Nucleophiles (e.g., Amines, Thiols) Nucleophiles (e.g., Amines, Thiols) Nucleophiles (e.g., Amines, Thiols)->B

Caption: Logical workflow for reaction outcomes with this compound.

Q2: Can I perform a Suzuki or Buchwald-Hartwig cross-coupling reaction on the 6-bromo position?

While there are no specific literature examples of Suzuki or Buchwald-Hartwig reactions on this compound, these reactions are theoretically feasible. However, the standard conditions for these reactions, which often involve strong bases and high temperatures, pose a significant risk of decomposing the isothiazolinone ring.

Experimental Protocol: Suggested Starting Conditions for a Suzuki-Miyaura Coupling

This protocol is a suggested starting point and will likely require optimization to balance the rate of the coupling reaction with the stability of the isothiazolinone ring.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)

  • Mild base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the mild base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent, followed by the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to the lowest temperature at which the reaction proceeds (start screening at 50-60°C).

  • Monitor the reaction progress closely by TLC or LC-MS, checking for both product formation and the appearance of decomposition products.

Troubleshooting Cross-Coupling Reactions

Troubleshooting Cross-Coupling Reactions cluster_params Optimization Parameters Start Reaction Setup Check Low Conversion and/or Decomposition? Start->Check Success Successful Coupling Check->Success No LowerTemp Lower Temperature Check->LowerTemp Yes Failure Decomposition Dominates MilderBase Use Milder Base (e.g., K₂CO₃) LowerTemp->MilderBase ChangeLigand Change Pd Ligand MilderBase->ChangeLigand ChangeSolvent Change Solvent ChangeLigand->ChangeSolvent ChangeSolvent->Check Re-evaluate ChangeSolvent->Failure If still unsuccessful

Caption: A logical diagram for troubleshooting cross-coupling reactions.

Q3: How can I perform N-alkylation or N-arylation without degrading the molecule?

N-functionalization of the isothiazolinone ring is possible but requires careful selection of reagents to avoid decomposition.

For N-alkylation:

  • Conditions to try: Use a mild base such as K₂CO₃ or Cs₂CO₃ in an aprotic solvent like DMF or acetonitrile. React with an alkyl halide at room temperature or with gentle heating.

  • Conditions to avoid: Strong bases like NaH or LDA, which can deprotonate other positions or promote ring-opening.

For N-arylation:

  • Conditions to try: A Buchwald-Hartwig amination approach could be attempted, but with the mildest possible conditions. This would involve a palladium catalyst with a suitable ligand (e.g., a biarylphosphine ligand) and a weak base like K₂CO₃ or K₃PO₄ at the lowest effective temperature.

  • Conditions to avoid: High temperatures and strong bases (e.g., NaOtBu) that are common in many Buchwald-Hartwig protocols should be avoided initially.

Q4: Are there any known stabilizers for isothiazolinones?

Yes, for isothiazolinone formulations, especially in aqueous solutions, stabilizers are often used. These are typically antioxidants or free-radical scavengers. While not directly applicable to a reaction mixture in the same way, understanding these stabilizers can provide insights into the molecule's sensitivities. Common stabilizers include:

  • Hydroquinone and its derivatives

  • Quinones

  • Gallate esters (e.g., propyl gallate)

These compounds help to prevent degradation, particularly that which is initiated by free radicals.

III. Summary of Key Stability Data

Condition Effect on Isothiazolinone Ring Recommendation
Acidic pH (below 7) Generally stable.[1]Preferred for aqueous workups or reactions where acidic conditions are tolerated by other functional groups.
Neutral pH (around 7) Stability is variable and can be temperature-dependent.[1]Monitor reactions carefully; prolonged reaction times even at neutral pH may lead to some degradation, especially with heating.
Alkaline pH (above 8) Prone to hydrolysis and ring-opening; degradation rate increases with pH.[3]Avoid strong bases. If a base is necessary, use the mildest effective base and the lowest possible concentration.
Elevated Temperature Increased rate of decomposition.[1][2]Maintain the lowest possible reaction temperature.
Nucleophiles Can induce ring-opening via attack on the sulfur atom.[4][5]Use non-nucleophilic reagents where possible and control the stoichiometry of any necessary nucleophiles.
Oxidizing Agents Stable to some mild oxidizing agents (e.g., Selectfluor).[6] May be sensitive to harsher oxidants.Choose oxidizing agents with care, opting for milder and more selective reagents.

Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions.

References

purification of 6-bromobenzo[d]isothiazol-3(2H)-one without column chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-bromobenzo[d]isothiazol-3(2H)-one without the use of column chromatography. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is it possible to purify this compound without using column chromatography?

Yes, it is possible to purify this compound without column chromatography. The most common and effective alternative method is recrystallization. This technique relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Q2: What are the most likely impurities in a crude sample of this compound?

The impurities present in a crude sample will largely depend on the synthetic route employed. Common synthesis pathways for benzo[d]isothiazol-3(2H)-ones include the cyclization of 2-halobenzamides or 2-mercaptobenzamides.[1] Therefore, potential impurities could include:

  • Unreacted starting materials: Such as 2-aminobenzamide derivatives.

  • Byproducts from side reactions: These can vary depending on the specific reagents and conditions used.

  • Residual reagents or catalysts: For instance, any coupling agents or bases used in the synthesis.

Q3: Which solvents are suitable for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. For aromatic bromo compounds, common organic solvents are often effective.[2] Based on the structure of this compound, suitable solvents to screen include ethanol, isopropanol, acetone, toluene, and ethyl acetate. A mixed solvent system, such as ethanol/water or toluene/heptane, can also be effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by recrystallization.

Issue 1: The compound does not dissolve in the hot solvent.
Possible Cause Solution
Insufficient solventGradually add more hot solvent in small portions until the compound dissolves. Be mindful not to add a large excess, as this will reduce the final yield.[3]
Incorrect solvent choiceThe compound may be sparingly soluble in the chosen solvent even at its boiling point. If a large volume of solvent is required, it is best to try a different solvent in which the compound is more soluble when hot.
Presence of insoluble impuritiesIf a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, these are likely insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Issue 2: Crystals do not form upon cooling.
Possible Cause Solution
Too much solvent was usedThe solution may not be saturated. Reduce the volume of the solvent by gentle heating or under reduced pressure and then allow the solution to cool again.[3]
SupersaturationThe solution is supersaturated, but crystal nucleation has not initiated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[4] Alternatively, add a seed crystal of pure this compound if available.[5]
Cooling is too rapidAllow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.[3]
Issue 3: The compound "oils out" instead of crystallizing.
Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.This is less likely for this specific compound but is a general consideration. If this occurs, a lower-boiling point solvent should be chosen.
High concentration of impuritiesImpurities can sometimes lower the melting point of the mixture and prevent crystallization.
Significant supersaturationThe solution is too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[3]
Issue 4: The purity of the recrystallized product is low.
Possible Cause Solution
Inefficient removal of impuritiesThe chosen solvent may not be optimal for separating the compound from a specific impurity. Consider a different recrystallization solvent.
Co-precipitation of impuritiesIf the solution is cooled too quickly, impurities can become trapped in the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.
Insufficient washing of crystalsAfter filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Data Presentation

The following table summarizes the qualitative solubility of aromatic bromo compounds in common laboratory solvents, which can serve as a starting point for selecting a recrystallization solvent for this compound.

SolventPolarityExpected Solubility of this compound
WaterHighLow to Insoluble[2]
EthanolHighSoluble, especially when hot
AcetoneMediumSoluble[2]
Ethyl AcetateMediumLikely Soluble
DichloromethaneMediumLikely Soluble[6]
TolueneLowLikely Soluble, may require heating[6]
Heptane/HexaneLowLow to Insoluble

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Toluene/Heptane)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling toluene (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add heptane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of toluene and heptane.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

PurificationWorkflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization & Isolation cluster_drying Drying crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution check_insoluble Insoluble Impurities? dissolved_solution->check_insoluble hot_filtration Hot Filtration check_insoluble->hot_filtration Yes clear_solution Clear Hot Solution check_insoluble->clear_solution No insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities hot_filtration->clear_solution slow_cooling Slow Cooling clear_solution->slow_cooling vacuum_filtration Vacuum Filtration slow_cooling->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor pure_crystals Pure Crystals wash_crystals->pure_crystals

References

solubility issues with 6-bromobenzo[d]isothiazol-3(2H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-bromobenzo[d]isothiazol-3(2H)-one in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively published, its structural analogue, 1,2-benzisothiazol-3(2H)-one, is known to be soluble in dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[1] Based on its structure—a heterocyclic aromatic compound with a bromine substituent—it is expected to be a polar molecule. Generally, polar compounds tend to dissolve in polar solvents.[2] Therefore, polar aprotic solvents like DMSO and dimethylformamide (DMF) are often effective for dissolving such compounds.[2]

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the common reasons for this?

Several factors can contribute to poor solubility:

  • Solvent Polarity: The polarity of your solvent may not be optimal for this compound. A solvent with a polarity that is too low (e.g., hexane) or too high and protic (e.g., water, unless forming a salt) might not be effective.

  • Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its saturation point in that specific solvent at the current temperature.

  • Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for achieving the desired concentration.

  • Purity of the Compound: Impurities in your sample of this compound can affect its solubility characteristics.

  • Purity of the Solvent: The presence of water or other impurities in your organic solvent can significantly alter its solvating properties.

Q3: Are there any recommended starting solvents for dissolving this compound?

Based on the solubility of similar compounds and general principles of organic chemistry, the following solvents are recommended as starting points for solubility testing:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3][4][5]

  • Dimethylformamide (DMF): Another polar aprotic solvent that is often a good choice for polar organic molecules.[2]

  • Dichloromethane (DCM): A solvent of intermediate polarity that can be effective.

  • Methanol/Ethanol: These polar protic solvents may also be suitable, particularly if the compound has hydrogen bonding capabilities.[2]

It is advisable to start with a small amount of the compound and test its solubility in a range of these solvents to determine the most suitable one for your application.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound.

Problem: The compound is not dissolving in the selected organic solvent.

Initial Troubleshooting Steps:

  • Verify Solvent Choice: Ensure you are using a solvent with appropriate polarity. If you are using a non-polar solvent, switch to a polar aprotic solvent like DMSO or DMF.

  • Gentle Heating: Carefully warm the mixture. Many compounds exhibit increased solubility at higher temperatures. Use a water bath for controlled heating and do not exceed the boiling point of the solvent.[6]

  • Sonication: Use a sonicator to provide mechanical energy, which can help break down the crystal lattice of the solid and promote dissolution.[7]

  • Vortexing: Vigorous mixing using a vortex mixer can also aid in dissolving the compound.[7]

Logical Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Compound Insoluble check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No heat_sonicate Action: Gently heat and/or sonicate the mixture. check_solvent->heat_sonicate Yes change_solvent->heat_sonicate check_dissolution1 Does the compound dissolve? heat_sonicate->check_dissolution1 check_dissolution2 Does the compound dissolve? check_dissolution1->check_dissolution2 No success Success: Compound Dissolved check_dissolution1->success Yes reduce_concentration Action: Reduce the concentration of the compound. check_dissolution2->reduce_concentration check_dissolution3 Does the compound dissolve? reduce_concentration->check_dissolution3 cosolvent Action: Consider using a co-solvent system. check_dissolution3->cosolvent No check_dissolution3->success Yes failure Further Investigation Needed (Check compound/solvent purity) cosolvent->failure

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a method for quickly assessing the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, dichloromethane)

  • Small vials or test tubes

  • Vortex mixer

  • Water bath

  • Spatula

  • Analytical balance

Procedure:

  • Weigh out approximately 1-2 mg of this compound and place it into a clean, dry vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has not dissolved, gently warm the vial in a water bath (not exceeding 50°C) for 1-2 minutes and vortex again.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at that approximate concentration.

  • If the solid remains, the compound is considered sparingly soluble or insoluble.

  • Repeat the process for each solvent to be tested.

Experimental Workflow Diagram:

SolubilityTestWorkflow Experimental Workflow for Qualitative Solubility Testing start Start weigh Weigh 1-2 mg of compound start->weigh add_solvent Add 0.5 mL of solvent weigh->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe decision Is the compound fully dissolved? observe->decision heat Gently heat the mixture decision->heat No soluble Record as 'Soluble' decision->soluble Yes vortex_again Vortex again heat->vortex_again final_observation Visually inspect again vortex_again->final_observation final_observation->decision insoluble Record as 'Sparingly Soluble' or 'Insoluble'

Caption: A step-by-step workflow for qualitative solubility testing.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the table below provides a general guide to the expected solubility based on the properties of similar compounds. Researchers should determine the precise solubility for their specific experimental conditions.

SolventSolvent TypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleA good starting point for creating stock solutions.[3][4]
Dimethylformamide (DMF)Polar AproticLikely SolubleSimilar to DMSO, often used for polar organic compounds.[2]
Dichloromethane (DCM)Moderately PolarPotentially SolubleThe parent compound, 1,2-benzisothiazol-3(2H)-one, is soluble in DCM.[1]
Methanol / EthanolPolar ProticPotentially SolubleMay be effective, especially with heating.[2]
AcetonePolar AproticPotentially SolubleWorth testing as an alternative polar aprotic solvent.
AcetonitrilePolar AproticPotentially SolubleAnother common solvent for a range of organic compounds.
Hexane / HeptaneNon-polarLikely InsolubleThe polarity of the compound makes it unlikely to dissolve in non-polar solvents.
WaterPolar ProticLikely InsolubleThe organic nature of the compound suggests low aqueous solubility.

References

Validation & Comparative

Comparative Reactivity of 6-Bromobenzo[d]isothiazol-3(2H)-one and Other Haloisothiazolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of active compounds is paramount. This guide provides a comparative analysis of the reactivity of 6-bromobenzo[d]isothiazol-3(2H)-one against other haloisothiazolones, supported by established chemical principles and detailed experimental protocols for independent verification.

Theoretical Reactivity Comparison

The reactivity of haloisothiazolones is significantly influenced by the nature of the halogen substituent on the aromatic ring. The electron-withdrawing or -donating properties of the halogen, as well as its ability to act as a leaving group, play a crucial role. Based on fundamental principles of organic chemistry and analogous reactions, a general trend in reactivity can be predicted.

A study on the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides demonstrated a reactivity order of 2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide.[1][2] This trend, governed by the bond strength between the carbon and the halogen (C-I < C-Br < C-Cl), suggests that the corresponding 6-halo-substituted benzisothiazolones would likely follow a similar reactivity pattern in reactions where the halogen acts as a leaving group or influences the electrophilicity of the isothiazolone ring system.

Therefore, the expected order of reactivity for 6-halobenzo[d]isothiazol-3(2H)-ones in nucleophilic substitution reactions is:

6-Iodo- > 6-Bromo- > 6-Chloro- > 6-Fluoro-

This predicted trend is based on the decreasing polarizability and increasing bond strength from iodine to fluorine, which would affect the rate of nucleophilic attack.

Quantitative Data Summary

Direct quantitative kinetic data comparing the reactivity of this compound with other haloisothiazolones is scarce in the public domain. However, data from studies on related isothiazolones reacting with thiols, such as cysteine and glutathione, provide a valuable benchmark for understanding their reactivity.

Isothiazolone DerivativeReactantMethodKey FindingsReference
N-methylisothiazol-3-one (MIT)CysteineUV & NMR SpectroscopyInteracted oxidatively with thiols to form disulfides.[3]
Benzisothiazol-3-one (BIT)CysteineUV & NMR SpectroscopyInteracted oxidatively with thiols to form disulfides.[3]
5-chloro-N-methylisothiazol-3-one (CMIT)Cysteine, Glutathione (GSH)UV & NMR, Stopped-flow SpectroscopyShowed the highest reactivity, capable of tautomerization to a highly reactive thio-acyl chloride. Rates of reaction with GSH paralleled antimicrobial activity.[3]

Experimental Protocols

To facilitate direct comparison, the following are detailed methodologies for key experiments to assess the reactivity of this compound and other haloisothiazolones.

Protocol 1: Determination of Reactivity with Glutathione (GSH) via UV-Vis Spectroscopy

This protocol allows for the kinetic analysis of the reaction between a haloisothiazolone and the model thiol, glutathione.

Materials:

  • This compound and other haloisothiazolone analogs

  • Reduced L-Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the isothiazolone compounds in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Prepare a stock solution of GSH in phosphate buffer (pH 7.4).

  • In a quartz cuvette, mix the phosphate buffer and the GSH solution to a final concentration of approximately 0.1 mM.

  • Initiate the reaction by adding a small volume of the isothiazolone stock solution to the cuvette, achieving a final concentration in the range of 0.01-0.1 mM.

  • Immediately begin monitoring the change in absorbance at a wavelength where the isothiazolone or the reaction product has a distinct absorbance maximum. This is typically determined by an initial spectral scan.

  • Record the absorbance at regular time intervals until the reaction reaches completion.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constant can then be calculated by dividing k_obs by the concentration of GSH.

Protocol 2: Stopped-Flow Spectroscopy for Rapid Kinetics

For very fast reactions, stopped-flow spectroscopy provides the necessary time resolution.

Materials:

  • Same as Protocol 1

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the isothiazolone and GSH in separate syringes at concentrations appropriate for the instrument (typically in the millimolar range).

  • Load the syringes into the stopped-flow instrument.

  • Rapidly mix the two solutions by driving the syringes simultaneously. The mixture flows into an observation cell.

  • The flow is abruptly stopped, and the reaction is monitored by measuring the change in absorbance or fluorescence over time (milliseconds to seconds).

  • The resulting kinetic trace is analyzed to determine the rate constants as described in Protocol 1.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy can be used to identify the products of the reaction and gain insight into the reaction mechanism.

Materials:

  • Isothiazolone compound

  • GSH

  • Deuterated buffer (e.g., phosphate buffer in D2O)

  • NMR Spectrometer

Procedure:

  • Dissolve the isothiazolone and GSH in the deuterated buffer in an NMR tube.

  • Acquire a series of 1H NMR spectra at different time points.

  • Monitor the disappearance of the reactant signals and the appearance of new signals corresponding to the reaction products.

  • The structure of the products can be elucidated by analyzing the chemical shifts, coupling constants, and through 2D NMR experiments (e.g., COSY, HSQC).

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism of isothiazolones with thiols and a typical experimental workflow.

G General Reaction Mechanism of Isothiazolones with Thiols Isothiazolone Isothiazolone (Electrophile) Intermediate Thioether Intermediate Isothiazolone->Intermediate Nucleophilic Attack Thiol Thiol (R-SH) (Nucleophile) Thiol->Intermediate RingOpening Ring Opening Intermediate->RingOpening Rearrangement Products Inactive Products RingOpening->Products

Caption: Reaction of Isothiazolones with Thiols.

G Experimental Workflow for Reactivity Assessment cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_Iso Prepare Isothiazolone Stock Solution Mixing Mix Reactants Stock_Iso->Mixing Stock_GSH Prepare GSH Stock Solution Stock_GSH->Mixing Monitoring Monitor Reaction (UV-Vis, Stopped-Flow, NMR) Mixing->Monitoring Kinetics Kinetic Analysis (Rate Constants) Monitoring->Kinetics Products Product Identification Monitoring->Products

Caption: Workflow for Reactivity Studies.

Conclusion

While direct experimental data for the comparative reactivity of this compound is limited, a theoretical framework based on established chemical principles suggests a reactivity order of I > Br > Cl > F for 6-halo-substituted analogs. The provided experimental protocols offer a robust foundation for researchers to conduct their own comparative studies and generate quantitative data. Understanding the relative reactivity of these compounds is crucial for predicting their biological efficacy, potential for off-target effects, and for the rational design of new drug candidates.

References

In Vitro Bioactivity of 6-bromobenzo[d]isothiazol-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validated in vitro bioactivity of 6-bromobenzo[d]isothiazol-3(2H)-one and its structural analogs. Due to the limited availability of specific experimental data for the 6-bromo derivative, this document leverages findings from closely related benzisothiazolinone compounds to provide a comprehensive assessment of its potential biological activities. The information is intended to support further research and drug development efforts.

Introduction to Benzisothiazolinones

The benzo[d]isothiazol-3(2H)-one (BIT) scaffold is a core structure in a variety of biologically active molecules.[1][2] Derivatives of this heterocyclic compound have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[3][4] This guide focuses on the 6-bromo substituted variant and compares its potential bioactivity with other key analogs.

Comparative Bioactivity Data

CompoundBioactivity TypeTarget/AssayQuantitative DataReference
Benzisothiazolinone (BIT)AntibacterialAliivibrio fischeriEC50 = 1.08 mg/L[5]
6-bromobenzo[d]thiazol-2(3H)-one derivativesCytotoxicityMCF-7 (human breast cancer cell line)Good cytotoxicity (specific IC50 not provided)[6][7]
6-bromobenzo[d]thiazol-2(3H)-one derivativesCytotoxicityHeLa (human cervical cancer cell line)Good cytotoxicity (specific IC50 not provided)[6][7]
6-bromobenzo[d]thiazol-2(3H)-one derivativesAntibacterialGram-positive and Gram-negative bacteriaGood to moderate activity (specific MICs not provided)[6][7]
1,2-benzisothiazol-3(2H)-one derivativesAntifungalVarious fungiBroad-spectrum activity (specific MICs not provided)[3][4]
BTZ-derived benzisothiazolinonesAntimycobacterialMycobacterium tuberculosisActive in vitro (specific MICs not provided)[8]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several mechanisms can be postulated. For instance, the anticancer effects of similar heterocyclic compounds often involve the induction of apoptosis and cell cycle arrest. The antibacterial and antifungal actions of isothiazolinones are generally attributed to their ability to diffuse across cell membranes and interact with intracellular targets, leading to metabolic disruption.[9]

postulated_moa cluster_cancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell Targets Bacterial_Fungal_Cell Bacterial_Fungal_Cell This compound->Bacterial_Fungal_Cell Targets Apoptosis_Induction Apoptosis_Induction Cancer_Cell->Apoptosis_Induction Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest Induces Membrane_Disruption Membrane_Disruption Bacterial_Fungal_Cell->Membrane_Disruption Causes Metabolic_Inhibition Metabolic_Inhibition Bacterial_Fungal_Cell->Metabolic_Inhibition Leads to

Caption: Postulated mechanisms of action for this compound.

Experimental Protocols

Detailed experimental protocols for the validation of the bioactivity of this compound can be adapted from established methods used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

mtt_assay_workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of the test compound Incubation1->Compound_Addition Incubation2 Incubate for 48h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End mic_assay_workflow Start Start Compound_Dilution Prepare serial dilutions of the test compound in a 96-well plate Start->Compound_Dilution Inoculation Add bacterial inoculum to each well Compound_Dilution->Inoculation Bacterial_Inoculum Prepare a standardized bacterial inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination End End MIC_Determination->End

References

Navigating the Cytotoxic Landscape of Benzoisothiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is paramount. This guide provides a comparative analysis of the cytotoxic effects of 6-bromobenzo[d]isothiazol-3(2H)-one derivatives and related benzothiazole analogs, summarizing key findings from recent studies. Due to a scarcity of publicly available data on the specific cytotoxic effects of this compound derivatives, this guide draws comparisons with the more extensively studied 6-bromobenzo[d]thiazol-2(3H)-one derivatives to provide a broader perspective on this class of compounds.

Comparative Cytotoxicity Data

While direct cytotoxic data for this compound derivatives is limited in the reviewed literature, studies on the closely related 6-bromobenzo[d]thiazol-2(3H)-one scaffold offer valuable insights. A series of novel 1,2,3-triazole hybrids derived from 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized and evaluated for their in vitro anticancer activities against human cancer cell lines.[1][2][3]

The following table summarizes the cytotoxic activity (IC50 values in µM) of selected 6-bromobenzo[d]thiazol-2(3H)-one-[1][2][3]triazole hybrids against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Cisplatin, a standard chemotherapy drug, is included for comparison.

CompoundLinkerR GroupIC50 (µM) - MCF-7IC50 (µM) - HeLa
3a 1,2,3-triazolePhenyl18.3220.14
3b 1,2,3-triazole4-methylphenyl15.2418.35
3c 1,2,3-triazole4-methoxyphenyl12.5815.28
3d 1,2,3-triazole4-chlorophenyl10.2213.45
3e 1,2,3-triazole4-bromophenyl8.1510.26
3f 1,2,3-triazole4-nitrophenyl7.289.84
Cisplatin --9.4511.25

These results indicate that the cytotoxic activity of these derivatives is influenced by the substituent on the phenyl ring of the triazole moiety. Notably, compounds with electron-withdrawing groups, such as 4-bromo (3e) and 4-nitro (3f), exhibited more potent cytotoxicity than the standard drug cisplatin against both cell lines.[3]

Experimental Protocols

The evaluation of the cytotoxic effects of the 6-bromobenzo[d]thiazol-2(3H)-one-[1][2][3]triazole hybrids was conducted using a standard in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: MCF-7 and HeLa cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds (3a-j) and the standard drug, cisplatin.

  • Incubation: Following a 48-hour incubation period, the medium was removed.

  • MTT Addition: 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Potential Signaling Pathways and Mechanisms

While the precise signaling pathways for this compound derivatives are not yet elucidated, research on broader classes of isothiazolones and related heterocyclic compounds suggests several potential mechanisms of action.

Isothiazolones, in general, are known to be reactive towards cellular thiols, which can lead to the disruption of critical enzyme functions and induce oxidative stress. This interaction can trigger downstream signaling cascades leading to apoptosis.

The following diagram illustrates a generalized potential mechanism for the cytotoxic action of isothiazolone derivatives.

Cytotoxic_Mechanism cluster_cell Cancer Cell Derivative Isothiazolone Derivative CellularThiols Cellular Thiols (e.g., Glutathione) Derivative->CellularThiols Thiol Reactivity ROS Reactive Oxygen Species (ROS) CellularThiols->ROS Depletion leads to increased Mitochondria Mitochondria ROS->Mitochondria Induces Damage Caspases Caspases Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Activation Cascade

Caption: Generalized pathway of isothiazolone-induced cytotoxicity.

Experimental Workflow

The general workflow for the synthesis and cytotoxic evaluation of novel benzoisothiazole or benzothiazole derivatives follows a structured process from chemical synthesis to biological testing.

Experimental_Workflow Start Starting Materials (e.g., 2-amino-5-bromobenzenethiol) Synthesis Chemical Synthesis (e.g., Cycloaddition) Start->Synthesis Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Compound Pure Derivative Purification->Compound CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) Compound->CytotoxicityAssay CellCulture Cancer Cell Line Culture (e.g., MCF-7, HeLa) CellCulture->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis Conclusion Conclusion on Cytotoxic Potential DataAnalysis->Conclusion

Caption: Workflow for synthesis and cytotoxic evaluation.

References

Comparative Analysis of 6-Bromobenzo[d]isothiazol-3(2H)-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-bromobenzo[d]isothiazol-3(2H)-one scaffold. Due to a lack of extensive research on a series of direct analogs, this guide incorporates data from closely related structures, primarily 6-bromobenzo[d]thiazol-2(3H)-one-[1][2][3]triazole hybrids, to infer potential SAR trends. Additionally, we explore the known inhibitory activity of benzo[d]isothiazolone derivatives against phosphomannose isomerase (PMI) to provide a broader context for potential mechanisms of action.

Data Presentation: Cytotoxicity of 6-Bromobenzo[d]thiazol-2(3H)-one-[1][2][3]triazole Hybrids

Compound IDR-group on TriazoleIC50 (µM) - MCF-7IC50 (µM) - HeLa
3a 2-methylphenyl1.8 ± 0.072.1 ± 0.11
3b 4-methylphenyl2.5 ± 0.132.8 ± 0.15
3c 3-chlorophenyl1.5 ± 0.061.7 ± 0.09
3d 4-chlorophenyl1.2 ± 0.051.4 ± 0.08
3e 4-fluorophenyl1.1 ± 0.041.3 ± 0.07
3f 3-(trifluoromethyl)phenyl2.8 ± 0.143.1 ± 0.16
3g 4-methoxyphenyl3.2 ± 0.173.5 ± 0.18
3h 3-nitrophenyl2.1 ± 0.102.4 ± 0.12
3i 4-nitrophenyl1.9 ± 0.082.2 ± 0.10
3j 4-bromophenyl1.4 ± 0.071.6 ± 0.09
Cisplatin (Standard)0.8 ± 0.031.0 ± 0.05

From the data, the following preliminary SAR observations can be made for this scaffold:

  • Electron-withdrawing groups on the phenyl ring of the triazole moiety appear to enhance cytotoxic activity. The highest potency was observed with the 4-fluoro (3e) and 4-chloro (3d) substituents.

  • The position of the substituent also influences activity. For example, the 4-chloro analog (3d) is more potent than the 3-chloro analog (3c).

  • Electron-donating groups , such as the 4-methoxy group (3g), tend to decrease cytotoxic activity.

  • The presence of a trifluoromethyl group at the 3-position (3f) resulted in moderate activity.

Broader Context: Inhibition of Phosphomannose Isomerase (PMI)

Studies on a different series of benzo[d]isothiazolone analogs have identified them as potent inhibitors of phosphomannose isomerase (PMI), an enzyme that interconverts mannose-6-phosphate and fructose-6-phosphate.[4] Inhibition of PMI is a potential therapeutic strategy for Congenital Disorders of Glycosylation, Type Ia.[4]

Key SAR findings from these studies on PMI inhibitors include:

  • The benzo[d]isothiazolone core is crucial for activity.[4]

  • Fluorine substitution on the benzo ring can significantly impact potency.[4]

  • The nature of the substituent at the N-2 position is a key determinant of activity.[4]

While these findings are not specific to 6-bromo analogs, they highlight a potential mechanism of action for this class of compounds and suggest that substitutions on the benzo ring are critical for biological activity.

Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the 6-bromobenzo[d]thiazol-2(3H)-one-[1][2][3]triazole hybrids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is indicative of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Cells (e.g., MCF-7 or HeLa) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The culture medium from the wells is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates are incubated for a further 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start Starting Materials: 6-bromobenzo[d]thiazol-2(3H)-one Propargyl bromide Aryl azides reaction Copper-catalyzed 1,3-dipolar cycloaddition start->reaction product 6-bromobenzo[d]thiazol-2(3H)-one- [1,2,3]triazole hybrids (3a-j) reaction->product treatment Treatment with Synthesized Analogs product->treatment cell_culture Cell Culture (MCF-7 and HeLa) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis

Caption: Workflow for the synthesis and cytotoxic evaluation of analogs.

pmi_pathway Phosphomannose Isomerase (PMI) in Mannose Metabolism Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P PMI M1P Mannose-1-Phosphate M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis PMM2 PMM2 Glycosylation Protein Glycosylation M1P->Glycosylation Inhibitor Benzo[d]isothiazolone Inhibitor PMI PMI Inhibitor->PMI

Caption: Role of PMI in the mannose metabolic pathway.

References

A Comparative Guide to the Synthesis of 6-Bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 6-bromobenzo[d]isothiazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The comparison focuses on key performance indicators, including reaction yields, conditions, and starting material accessibility. Detailed experimental protocols and visual workflow diagrams are provided to facilitate replication and adaptation in a research setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-Bromo-2-methylanilineRoute 2: From 2-Amino-5-bromobenzoic Acid
Starting Material 4-Bromo-2-methylaniline2-Amino-5-bromobenzoic Acid
Key Intermediates 4-Bromo-2-methylbenzene-1-sulfonyl chloride, 4-Bromo-2-sulfamoylbenzoic acid2-Mercapto-5-bromobenzoic acid
Overall Yield ModerateGood to Excellent[1][2]
Reagent Hazards Use of chlorosulfonic acid and thionyl chloride requires caution.Involves diazotization with sodium nitrite, which requires careful temperature control.
Reaction Steps Multi-step (diazotization, sulfonation, amination, oxidation, cyclization)Multi-step (diazotization, sulfuration, cyclization)
Scalability Potentially scalable with appropriate safety measures.Scalable, with careful handling of the diazotization step.

Synthetic Route 1: From 4-Bromo-2-methylaniline

This classical approach builds the isothiazolone ring through the formation of a sulfonamide, followed by oxidation and cyclization. It is a versatile method for preparing various substituted saccharin analogs.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methylbenzene-1-sulfonyl chloride

  • To a cooled (0-5 °C) and stirred solution of 4-bromo-2-methylaniline (1.0 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • The reaction mixture is stirred at room temperature for several hours.

  • Upon completion, the mixture is poured onto ice, and the precipitated 4-bromo-2-methylbenzene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-Bromo-2-methylbenzenesulfonamide

  • The crude 4-bromo-2-methylbenzene-1-sulfonyl chloride (1.0 eq) is added portion-wise to a cooled, concentrated aqueous ammonia solution.

  • The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

  • The precipitated 4-bromo-2-methylbenzenesulfonamide is collected by filtration, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 4-Bromo-2-sulfamoylbenzoic acid

  • 4-Bromo-2-methylbenzenesulfonamide (1.0 eq) is suspended in a solution of potassium permanganate (3.0 eq) in aqueous potassium hydroxide.

  • The mixture is heated at reflux for 4-6 hours until the purple color of the permanganate disappears.

  • The reaction mixture is cooled, and the manganese dioxide is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the 4-bromo-2-sulfamoylbenzoic acid, which is then collected by filtration and washed with water.

Step 4: Synthesis of this compound

  • A mixture of 4-bromo-2-sulfamoylbenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting crude acid chloride is then heated gently until the evolution of hydrogen chloride ceases, indicating cyclization to this compound.

  • The product is purified by recrystallization from a suitable solvent such as ethanol.

Workflow Diagram

Route1 A 4-Bromo-2-methylaniline B Diazotization & Sulfonation A->B C 4-Bromo-2-methylbenzene-1-sulfonyl chloride B->C D Amination C->D E 4-Bromo-2-methylbenzenesulfonamide D->E F Oxidation E->F G 4-Bromo-2-sulfamoylbenzoic acid F->G H Cyclization G->H I This compound H->I

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: From 2-Amino-5-bromobenzoic Acid

This route introduces the sulfur atom at a later stage via a diazotization reaction, followed by the formation of a mercaptan which then undergoes oxidative cyclization. This method can offer good yields and is a common strategy for the synthesis of sulfur-containing heterocycles from anthranilic acid derivatives.

Experimental Protocol

Step 1: Synthesis of 2-Diazo-5-bromobenzoate

  • 2-Amino-5-bromobenzoic acid (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature.

Step 2: Synthesis of 5-Bromo-2-thiocyanatobenzoic acid

  • In a separate flask, a solution of potassium thiocyanate (1.2 eq) in water is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the potassium thiocyanate solution with vigorous stirring.

  • The reaction mixture is stirred for 1-2 hours, allowing it to gradually warm to room temperature.

  • The precipitated 5-bromo-2-thiocyanatobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 2-Mercapto-5-bromobenzoic acid

  • 5-Bromo-2-thiocyanatobenzoic acid (1.0 eq) is dissolved in a solution of sodium sulfide (2.0 eq) in water.

  • The mixture is heated at reflux for 2-3 hours.

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 2-mercapto-5-bromobenzoic acid.

  • The product is collected by filtration, washed with water, and can be purified by recrystallization.

Step 4: Synthesis of this compound

  • 2-Mercapto-5-bromobenzoic acid (1.0 eq) is treated with an oxidizing agent such as hydrogen peroxide or an iodine solution in the presence of a base (e.g., sodium hydroxide).

  • Alternatively, the cyclization can be achieved by converting the carboxylic acid to an amide, followed by oxidative cyclization using a copper catalyst under an oxygen atmosphere, which has been shown to provide excellent yields for similar substrates.[1][2]

  • The reaction mixture is worked up by acidification and extraction with an organic solvent.

  • The final product is purified by column chromatography or recrystallization.

Workflow Diagram

Route2 A 2-Amino-5-bromobenzoic Acid B Diazotization A->B C 2-Diazo-5-bromobenzoate B->C D Thiocyanation C->D E 5-Bromo-2-thiocyanatobenzoic acid D->E F Hydrolysis E->F G 2-Mercapto-5-bromobenzoic acid F->G H Oxidative Cyclization G->H I This compound H->I

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the specific capabilities and safety protocols of the laboratory. Route 2, starting from 2-amino-5-bromobenzoic acid, may be preferable due to potentially higher overall yields and milder conditions in the final cyclization step, particularly if modern catalytic methods are employed.[1][2] However, Route 1 provides a more traditional and well-established method for the synthesis of saccharin derivatives. Researchers should carefully consider the trade-offs between these two approaches when planning the synthesis of this and related compounds.

References

A Comparative Analysis of the Biological Efficacy of 6-Bromobenzo[d]isothiazol-3(2H)-one and its Chlorinated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of 6-bromobenzo[d]isothiazol-3(2H)-one and its chlorinated counterpart, 6-chlorobenzo[d]isothiazol-3(2H)-one, also known as Ticlatone. This objective analysis is supported by available experimental data to inform research and development in antimicrobial and cytotoxic agents.

Quantitative Comparison of Biological Activity

Direct comparative studies detailing the biological efficacy of this compound and 6-chlorobenzo[d]isothiazol-3(2H)-one are limited in publicly available literature. However, by collating data from individual studies on these and structurally related compounds, a comparative overview can be constructed. The following table summarizes the available antimicrobial and cytotoxic data. It is important to note that the data for the bromo- and chloro-analogs may not originate from the same studies, and thus direct comparison should be approached with caution.

CompoundBiological ActivityTest Organism/Cell LineQuantitative Data (μg/mL)Reference
This compound AntibacterialData Not Available--
AntifungalData Not Available--
CytotoxicityData Not Available--
6-Chlorobenzo[d]isothiazol-3(2H)-one (Ticlatone) AntifungalMycosesData Not Available[1]
AntibacterialData Not Available--
CytotoxicityData Not Available--
Related Halogenated Benzisothiazolinones AntibacterialE. coli BL21 (NDM-1)MIC: <0.032 (for a 5-chloro analog)[2]
AntibacterialS. aureusMIC: 2 (for a 5-chloro analog)[2]

Note: The table highlights the current gap in directly comparable, quantitative data for the specific compounds of interest. The provided data for related halogenated benzisothiazolinones suggests that the position and nature of the halogen substituent significantly influence antimicrobial potency.

Experimental Protocols

The methodologies employed to assess the biological efficacy of benzisothiazolinone derivatives are crucial for interpreting the data. Standard protocols for antimicrobial susceptibility and cytotoxicity testing are outlined below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is typically determined using the broth microdilution method, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microplates: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Incubation: The inoculated microplates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microplate wells prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_results Visually assess for growth inhibition incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Workflow for Broth Microdilution Assay

In Vitro Cytotoxicity Assay: MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Mechanism of Action

The primary mechanism of action for isothiazolinones, including halogenated benzisothiazolinones, involves their electrophilic nature. The sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in proteins and other essential biomolecules within microbial cells. This interaction leads to the disruption of cellular functions and ultimately cell death.

MechanismOfAction compound Halogenated Benzisothiazolinone (e.g., 6-Bromo/6-Chloro) cell_entry Cellular Uptake compound->cell_entry thiol_reaction Reaction with Intracellular Thiols (e.g., Cysteine residues in enzymes) cell_entry->thiol_reaction disulfide_bond Formation of Mixed Disulfides thiol_reaction->disulfide_bond enzyme_inactivation Enzyme Inactivation disulfide_bond->enzyme_inactivation metabolic_disruption Disruption of Metabolic Pathways (e.g., Respiration, Glycolysis) enzyme_inactivation->metabolic_disruption cell_death Cell Death metabolic_disruption->cell_death

Proposed Mechanism of Action

The key steps in the proposed mechanism are:

  • Cellular Entry: The benzisothiazolinone molecule penetrates the microbial cell wall and membrane.

  • Thiol Reactivity: The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups (-SH) of cysteine residues within essential enzymes.

  • Enzyme Inhibition: This reaction leads to the formation of mixed disulfides, which inactivates the enzymes.

  • Metabolic Disruption: The inactivation of critical enzymes disrupts vital metabolic pathways, such as cellular respiration and glucose metabolism.

  • Cell Death: The widespread disruption of cellular functions ultimately leads to microbial cell death.

The nature of the halogen substituent (bromine vs. chlorine) at the 6-position can influence the electrophilicity of the isothiazolinone ring and the lipophilicity of the molecule, thereby affecting its permeability and reactivity, and consequently its overall biological efficacy. Further direct comparative studies are necessary to elucidate the precise differences in the potency of this compound and its chlorinated analog.

References

Characterization of 6-bromobenzo[d]isothiazol-3(2H)-one Impurities: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides a comparative overview of analytical methodologies for the characterization of impurities in 6-bromobenzo[d]isothiazol-3(2H)-one, a significant heterocyclic compound. This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents a comparison of relevant analytical techniques.

Introduction to this compound and its Potential Impurities

This compound belongs to the isothiazolinone class of compounds, which are widely recognized for their biocidal properties.[1] The characterization of impurities in such molecules is a critical aspect of quality control in pharmaceutical manufacturing. Impurities can arise from various stages, including synthesis, degradation, and storage.

Potential Impurities:

Based on common synthetic routes for benzisothiazolinones, potential impurities in this compound may include:

  • Starting Material Residues: Unreacted starting materials such as 2-bromo-6-mercaptobenzamide or related precursors.

  • Reaction By-products: Compounds formed during the synthesis process, which can include isomers, over-brominated, or under-brominated species. One common synthetic pathway involves the cyclization of 2-halobenzamides with a sulfur source, which could lead to various side products.[2]

  • Degradation Products: Isothiazolinones can degrade under certain conditions, such as exposure to light, high temperatures, or alkaline pH.[3] Degradation can lead to the opening of the isothiazolinone ring and the formation of various sulfur-containing and nitrogen-containing organic compounds.

  • Reagents and Solvents: Residual solvents and unreacted reagents used during the synthesis and purification processes.

Comparison of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is crucial for the accurate and sensitive detection of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for the analysis of isothiazolinones.[4][5]

Analytical Technique Principle Advantages Limitations Typical Application for this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. Detection is based on the absorption of UV light.- Wide applicability for non-volatile and thermally labile compounds.- Good quantitative accuracy and precision.- Robust and reliable methodology.- Lower sensitivity compared to mass spectrometry.- Peak co-elution can be a challenge for complex mixtures.- Routine quality control for the quantification of the main component and known impurities.- Stability testing to monitor the formation of degradation products.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.- High sensitivity and selectivity for trace-level impurity detection.- Provides structural information for the identification of unknown impurities.- Capable of analyzing a wide range of compounds.[6][7]- Higher cost and complexity compared to HPLC-UV.- Matrix effects can influence ionization and quantification.- Comprehensive impurity profiling and identification of unknown impurities.- Forced degradation studies to elucidate degradation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection.- Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.- High resolution and sensitivity.- Requires derivatization for non-volatile compounds like many isothiazolinones, which can add complexity.[5]- Analysis of volatile organic impurities and potential volatile degradation products.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol provides a general framework for the quantification of this compound and its known impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient elution is typically employed.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • A typical gradient might start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute more hydrophobic compounds.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by the UV spectrum of this compound and its impurities (typically in the range of 270-280 nm for isothiazolinones).

  • Quantification: Use an external standard method with certified reference standards for the main compound and known impurities.

HPLC-MS/MS Method for Impurity Identification

This protocol is designed for the sensitive detection and structural elucidation of unknown impurities.

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Mobile Phase:

  • Similar to the HPLC-UV method, using MS-compatible buffers like formic acid or ammonium formate.

Procedure:

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may require optimization for better separation of trace impurities.

  • Mass Spectrometry Conditions:

    • Ionization mode: Electrospray Ionization (ESI), typically in positive mode for isothiazolinones.

    • Acquisition mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation of detected impurity peaks.

    • Collision energy in MS/MS should be optimized to obtain characteristic fragment ions.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration dissolution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms gc_ms GC-MS Analysis filtration->gc_ms quantification Quantification of Impurities hplc_uv->quantification identification Identification of Unknowns hplc_ms->identification reporting Reporting quantification->reporting identification->reporting

Caption: Workflow for the analysis of impurities in this compound.

Proposed Antimicrobial Signaling Pathway of Isothiazolinones

Isothiazolinones exert their biocidal effect through a multi-step mechanism that targets key cellular processes in microorganisms.[8][9]

signaling_pathway cluster_inhibition Rapid Inhibition (minutes) cluster_damage Irreversible Damage (hours) isothiazolinone This compound cell_membrane Microbial Cell Membrane isothiazolinone->cell_membrane Diffusion intracellular Intracellular Space cell_membrane->intracellular dehydrogenase Dehydrogenase Enzymes intracellular->dehydrogenase Interaction with thiol_oxidation Oxidation of Protein Thiols intracellular->thiol_oxidation free_radicals Production of Free Radicals intracellular->free_radicals respiration Inhibition of Respiration dehydrogenase->respiration atp_synthesis Inhibition of ATP Synthesis dehydrogenase->atp_synthesis cell_death Cell Death thiol_oxidation->cell_death free_radicals->cell_death

Caption: Proposed mechanism of antimicrobial action for isothiazolinones.

Conclusion

The characterization of impurities in this compound is a critical step in ensuring its quality and safety for pharmaceutical applications. A combination of analytical techniques, primarily HPLC with UV and MS/MS detection, provides a comprehensive approach for both quantifying known impurities and identifying unknown species. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and HPLC-MS/MS being indispensable for in-depth impurity profiling and structural elucidation. Understanding the potential sources of impurities from synthesis and degradation allows for the development of robust analytical methods and control strategies.

References

Comparative Analysis of 6-Bromobenzo[d]isothiazol-3(2H)-one Based Compounds: A Review of Biological Activities and Cross-Reactivity Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromobenzo[d]isothiazol-3(2H)-one scaffold is a key pharmacophore in a range of biologically active compounds. Derivatives of this and related benzisothiazole structures have demonstrated a variety of activities, from targeted enzyme inhibition to broad cytotoxic and antimicrobial effects. This guide provides a comparative analysis of these compounds, summarizing available data on their biological targets and performance against different cell lines and organisms. While direct cross-reactivity panel screening data for a single this compound derivative is limited in the public domain, this guide compiles and compares findings from various studies to offer insights into their potential for target selectivity and off-target effects.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various benzo[d]isothiazol-3(2H)-one and benzothiazole derivatives. This data provides a basis for comparing the potency and spectrum of activity of these compounds.

Table 1: Cytotoxicity of Benzothiazole Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrid (36a)MCF-7 (Breast)17.54[1]
HeLa (Cervical)12.15[1]
Cisplatin (Reference)MCF-7 (Breast)11.44[1]
HeLa (Cervical)5.92[1]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)LungA549 (Lung)68 µg/mL[2]
6-nitrobenzo[d]thiazol-2-ol (C)LungA549 (Lung)121 µg/mL[2]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45)A549 (Lung)0.44[3]

Table 2: Antimicrobial Activity of Benzothiazole and Related Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-aryl and 2-pyridinylbenzothiazolesS. aureus (Gram-positive)3.13 - 50[4]
M. luteus (Gram-positive)3.13 - 50[4]
P. aeruginosa (Gram-negative)3.13 - 50[4]
S. enterica (Gram-negative)3.13 - 50[4]
E. coli (Gram-negative)3.13 - 50[4]
C. albicans (Yeast)12.5 - 100[4]

Table 3: Activity of Benzoisothiazolone Derivatives against Specific Protein Targets

CompoundTargetActivityValueReference
MLS0315771 (benzoisothiazolone derivative)Phosphomannose Isomerase (MPI)IC50~1 µM[5][6]
Ki1.4 µM[5][6]
2- and 3-substituted benzisothiazole derivativesβ1-adrenoceptorAntagonist-[7]
β3-adrenoceptorNo effect (most compounds)-[7]
Various benzothiazole derivativesAryl Hydrocarbon Receptor (AhR)Agonist-[4][8][9]
Marine-inspired benzothiazole derivativesRetinoid X Receptor-α (RXRα)Antagonist-[10][11]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cultured cell lines.

  • Cell Seeding: Human carcinoma cell lines (e.g., LungA549, MCF-7, HeLa) are seeded into 96-well plates at a density of 5 x 10^3 cells per well in a suitable growth medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The synthesized benzothiazole derivatives are dissolved in DMSO to prepare stock solutions. These are then diluted with the growth medium to achieve a final concentration range (e.g., 10 to 100 µg/mL). The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Phosphomannose Isomerase (PMI) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PMI.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, the enzyme (recombinant human PMI), and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, mannose-6-phosphate.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The product of the reaction, fructose-6-phosphate, is quantified. This can be done using a coupled enzyme assay where fructose-6-phosphate is converted to a product that can be detected spectrophotometrically or fluorometrically.

  • Data Analysis: The rate of product formation is measured, and the percentage of inhibition by the test compound is calculated relative to a control reaction without the inhibitor. IC50 values are determined from dose-response curves.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of this compound based compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 6-bromo-2-aminobenzothiazole) reaction Chemical Reactions (e.g., acylation, cyclization) start->reaction purification Purification (e.g., chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity Test Compounds antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial target_based Target-Based Assays (e.g., enzyme inhibition) characterization->target_based ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 target_based->ic50 sar Structure-Activity Relationship (SAR) ic50->sar selectivity Selectivity Profile (Comparison of Activities) ic50->selectivity

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

ahr_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Benzisothiazole Derivative (Ligand) ahr Aryl Hydrocarbon Receptor (AhR) ligand->ahr Binds hsp90 HSP90 ahr->hsp90 Dissociates from arnt ARNT ahr->arnt Dimerizes with nucleus Nucleus ahr->nucleus Translocates to xre Xenobiotic Response Element (XRE) arnt->xre Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1) xre->gene_transcription Induces

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

A Comparative Guide to 1,2-Benzisothiazol-3(2H)-one-1,1-dioxide Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of novel 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on preclinical studies and aims to inform researchers on the potential of this chemical scaffold in the development of new anti-inflammatory therapies. While the initial topic of interest was 6-bromobenzo[d]isothiazol-3(2H)-one derivatives, a lack of available in vivo data on this specific subclass necessitated a shift to a closely related and well-studied series within the same chemical family.

Performance Comparison of Anti-Inflammatory Agents

The in vivo anti-inflammatory activity of synthesized 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives was evaluated and compared with the selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Indomethacin. The primary measure of efficacy was the inhibition of carrageenan-induced paw edema in rats, a standard model for acute inflammation.[1] Additionally, the ulcerogenic potential, a common side effect of NSAIDs, was assessed to provide a preliminary safety profile.

Table 1: In Vivo Anti-inflammatory Activity of 1,2-Benzisothiazol-3(2H)-one-1,1-dioxide Derivatives and Reference Drugs [1]

CompoundDose (mg/kg)Inhibition of Paw Edema (%) after 3hUlcer Index
Derivative 19 1078.51.8 ± 0.12
Derivative 20 1082.11.6 ± 0.10
Derivative 23 1080.31.7 ± 0.11
Celecoxib 1075.22.1 ± 0.15
Indomethacin 1085.618.5 ± 1.20
Control --0.0

Data synthesized from a study by Taher et al. (2019).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols were employed in the evaluation of the 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats weighing between 150-180g are used.

  • Groups: Animals are divided into control, reference drug (Celecoxib and Indomethacin), and test compound groups.

  • Compound Administration: Test compounds and reference drugs are administered orally at a specified dose (e.g., 10 mg/kg). The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[2][3][4][5]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.[6]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Ulcerogenic Activity

This protocol evaluates the potential of the compounds to induce gastric ulcers, a common side effect of NSAIDs.

  • Animal Model: Male Wistar rats are used.

  • Dosing: The test compounds and reference drugs are administered orally at the therapeutic dose daily for a specified period (e.g., 4 days).

  • Observation: Animals are monitored for any signs of distress.

  • Stomach Examination: On the final day, after a period of fasting, the animals are euthanized, and their stomachs are removed.

  • Ulcer Scoring: The stomachs are opened along the greater curvature and examined for any signs of ulceration or hemorrhage. The severity of the ulcers is scored based on their number and size.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological pathways and experimental processes, the following diagrams have been generated.

COX2_Signaling_Pathway cluster_membrane Cell Membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGE_Synthase PGE Synthase PGH2->PGE_Synthase substrate PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 produces Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain mediates Derivatives 1,2-Benzisothiazol-3(2H)-one -1,1-dioxide Derivatives Derivatives->COX2 inhibits Experimental_Workflow Start Start: In Vivo Evaluation Animal_Grouping Animal Grouping (Control, Reference, Test) Start->Animal_Grouping Drug_Admin Drug Administration (Oral Gavage) Animal_Grouping->Drug_Admin Inflammation_Induction Carrageenan Injection (Paw Edema Model) Drug_Admin->Inflammation_Induction Ulcer_Study Ulcerogenic Study (Daily Dosing) Drug_Admin->Ulcer_Study Edema_Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Edema_Measurement Data_Analysis Data Analysis & Comparison Edema_Measurement->Data_Analysis Stomach_Examine Stomach Examination & Ulcer Scoring Ulcer_Study->Stomach_Examine Stomach_Examine->Data_Analysis End End: Comparative Report Data_Analysis->End

References

Comparative Analysis of the Antibacterial Spectrum of 6-bromobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of 6-bromobenzo[d]isothiazol-3(2H)-one, a member of the isothiazolinone class of biocides. The information presented herein is intended to support research and development efforts in the fields of antimicrobial agents and drug discovery. This document summarizes available quantitative data, details experimental methodologies, and visualizes key processes to offer an objective overview of the compound's performance relative to other antibacterial agents.

Introduction to this compound

This compound belongs to the isothiazolinone family, a class of heterocyclic compounds widely recognized for their potent antimicrobial properties.[1] These compounds are utilized as preservatives and disinfectants in a variety of industrial and consumer products.[2][3] The antimicrobial efficacy of isothiazolinones stems from their ability to interfere with essential microbial metabolic pathways.[4][5] Specifically, they are known to inhibit dehydrogenase enzymes by reacting with protein thiols, leading to the disruption of cellular respiration and energy generation, ultimately resulting in cell death.[4][5][6]

This guide focuses on the 6-bromo substituted derivative and its antibacterial profile in comparison to other isothiazolinones and standard antibiotics.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and a selection of other isothiazolinones and a standard antibiotic against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Triazole Derivatives

CompoundStreptococcus pyogenes (µg/mL)Staphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)Klebsiella pneumoniae (µg/mL)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Triazole Derivative 3a¹10121411
Triazole Derivative 3b¹12141614
Triazole Derivative 3c¹11131513
Triazole Derivative 3d¹14161815
Triazole Derivative 3e¹13151714
Triazole Derivative 3f¹10111310
Triazole Derivative 3g¹12141613
Triazole Derivative 3h¹15171916
Triazole Derivative 3i¹11131412
Triazole Derivative 3j¹13151714
Streptomycin (Standard)¹89119

¹Data extracted from a study on triazole derivatives of 6-bromobenzo[d]isothiazol-2(3H)-one. The study evaluated the antibacterial activity of the synthesized derivatives, using Streptomycin as a positive control.[7] While the MIC for the parent compound was not explicitly stated in the summary, the study provides a benchmark for the activity of its derivatives.

Table 2: Comparative MIC Values of Other Isothiazolinones

CompoundEscherichia coli (µg/mL)Staphylococcus aureus (µg/mL)Reference
Methylisothiazolinone (MIT)41-
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)0.5-[8]
Benzisothiazolinone (BIT)--[8]
5-chloroisothiazolone with N-(4-chlorophenyl) substitution<0.032 (against E. coli BL21 NDM-1)-
Isothiazolone-nitroxide hybrid 22-35 (against MSSA)[9]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in microbiology to assess the antimicrobial potential of a substance. The following is a generalized protocol based on the broth microdilution method, a standard procedure for this type of analysis.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Culture the selected Gram-positive and Gram-negative bacteria on appropriate agar plates to obtain fresh colonies.
  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other suitable liquid growth medium.
  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Inoculum Preparation:

  • From the fresh agar plates, pick several colonies of the test bacterium and suspend them in sterile saline or MHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well in the dilution series. This will result in a range of decreasing concentrations of the test compound.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and the control wells.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Seal the plate and incubate at 35-37°C for 18-24 hours under aerobic conditions.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for isothiazolinones involves the inhibition of key enzymes essential for microbial survival.[1] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic residues, particularly the thiol groups of cysteine in enzymes.[5][6] This interaction leads to the formation of mixed disulfides, thereby inactivating the enzyme.[1] Key metabolic pathways, such as the Krebs cycle and electron transport chain, are disrupted, leading to a rapid inhibition of growth, respiration, and energy production, ultimately causing cell death.[4][5]

Isothiazolinone_Mechanism_of_Action Mechanism of Action of Isothiazolinones Isothiazolinone Isothiazolinone (e.g., this compound) CellWall Bacterial Cell Wall and Membrane Isothiazolinone->CellWall Diffusion Intracellular Intracellular Space CellWall->Intracellular Enzymes Essential Enzymes (with Thiol Groups) Intracellular->Enzymes Reacts with Inactivation Enzyme Inactivation (Mixed Disulfide Formation) Enzymes->Inactivation MetabolicDisruption Disruption of Metabolic Pathways (e.g., Respiration, ATP Synthesis) Inactivation->MetabolicDisruption CellDeath Inhibition of Growth and Cell Death MetabolicDisruption->CellDeath

Caption: General mechanism of action of isothiazolinones.

Experimental Workflow

The overall process for evaluating the antibacterial spectrum of a novel compound like this compound involves several key stages, from compound synthesis to data analysis.

Experimental_Workflow Workflow for Antibacterial Spectrum Analysis cluster_synthesis Compound Preparation cluster_testing Antibacterial Testing cluster_analysis Data Analysis and Comparison Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification StockSolution Preparation of Stock Solution Purification->StockSolution MIC_Assay Broth Microdilution MIC Assay StockSolution->MIC_Assay StrainSelection Selection of Bacterial Strains (Gram-positive and Gram-negative) InoculumPrep Inoculum Preparation (0.5 McFarland Standard) StrainSelection->InoculumPrep InoculumPrep->MIC_Assay Incubation Incubation (18-24h at 37°C) MIC_Assay->Incubation MIC_Determination Determination of MIC Values Incubation->MIC_Determination DataComparison Comparative Analysis with Other Antimicrobials MIC_Determination->DataComparison Report Publication of Findings DataComparison->Report

Caption: Experimental workflow for antibacterial analysis.

Conclusion

The available data on the triazole derivatives of this compound suggest that this class of compounds possesses moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7] However, a direct and comprehensive evaluation of the antibacterial spectrum of the parent compound, this compound, is necessary to fully ascertain its potential as an antimicrobial agent. Further studies determining the MIC values of the parent compound against a broader panel of clinically relevant bacteria are warranted. The established mechanism of action for isothiazolinones provides a strong rationale for their biocidal activity, and future research could also explore potential modifications to the this compound structure to enhance its efficacy and selectivity.

References

Safety Operating Guide

Navigating the Safe Handling of 6-bromobenzo[d]isothiazol-3(2H)-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 6-bromobenzo[d]isothiazol-3(2H)-one, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The information presented is based on safety data for closely related isothiazolinone compounds, providing a strong framework for safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. Based on the hazard classifications of similar compounds, which include risks of being harmful if swallowed, causing skin and serious eye irritation, and causing respiratory irritation, a comprehensive PPE strategy is essential.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield to protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). It is crucial to check the glove manufacturer's compatibility chart for the specific chemical.
Body Protection A laboratory coat or a chemical-resistant apron to protect against skin contact. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the compound as a powder or in a poorly ventilated area. Use in a fume hood is strongly recommended.

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Select PPE Select PPE Review SDS->Select PPE Identify Hazards Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Ensure Ventilation Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup In Fume Hood Work-up and Purification Work-up and Purification Reaction Setup->Work-up and Purification Decontaminate Equipment Decontaminate Equipment Work-up and Purification->Decontaminate Equipment Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Segregate Waste Remove and Dispose of PPE Remove and Dispose of PPE Dispose of Waste->Remove and Dispose of PPE

Handling Workflow Diagram

Operational Plan

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS for the most up-to-date safety information. If an SDS for the specific compound is unavailable, consult the SDS for closely related compounds such as other brominated isothiazolinones.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect all equipment for damage before use.

  • Prepare a well-ventilated area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

2. Handling Procedures:

  • Weighing and Transfer: When weighing and transferring the solid compound, use a spatula and a tared container to avoid generating dust. Perform these actions within the fume hood.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer techniques, such as a pipette or a funnel.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the setup is secure. Avoid overheating, which could lead to decomposition and the release of hazardous fumes.

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental and personnel safety.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, should be collected in a designated, labeled hazardous waste container.

  • Waste Container: The waste container should be made of a material compatible with the chemical and its solvent. It should be kept closed when not in use and stored in a designated secondary containment area.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.